molecular formula C12H13NO4 B6595846 5,6-Dihydrodihydroxycarbaryl CAS No. 5375-49-5

5,6-Dihydrodihydroxycarbaryl

Cat. No.: B6595846
CAS No.: 5375-49-5
M. Wt: 235.24 g/mol
InChI Key: YFHMZQOVLAGRRU-UHFFFAOYSA-N
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Description

5,6-Dihydrodihydroxycarbaryl ( 5375-49-5) is a dihydrodiol metabolite of the broad-spectrum carbamate insecticide Carbaryl (Sevin®). It is formed in vivo through the oxidative metabolism of Carbaryl, a process primarily mediated by cytochrome P450 enzymes . Research has identified this metabolite as a key intermediate in the mammalian metabolic pathway, and it is a precursor for the formation of its glucuronide conjugate, which is a major biliary excretion product in rats . As a reference standard, this compound is valuable for investigating the environmental fate and toxicokinetics of Carbaryl. Studies focusing on the mechanisms of Carbaryl's absorption, distribution, metabolism, and excretion (ADME) rely on this metabolite to map biotransformation pathways and assess overall toxicological impact . Its role as a biomarker of exposure can also be explored in environmental and agricultural health research. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-13-12(16)17-10-4-2-3-8-7(10)5-6-9(14)11(8)15/h2-6,9,11,14-15H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFHMZQOVLAGRRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)OC1=CC=CC2=C1C=CC(C2O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50863526
Record name 5,6-Dihydroxy-5,6-dihydronaphthalen-1-yl methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50863526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5375-49-5
Record name 5,6-Dihydrodihydroxycarbaryl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005375495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-DIHYDRODIHYDROXYCARBARYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QK29S8TS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5,6-Dihydrodihydroxycarbaryl: Chemical Structure, Metabolic Pathways, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in xenobiotic metabolism, I frequently encounter the challenge of tracking pesticide biotransformation in mammalian and environmental systems. Carbaryl (1-naphthyl N-methylcarbamate) is a globally utilized broad-spectrum insecticide. While its primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), its environmental and mammalian fate is dictated by its metabolic degradation. 5,6-Dihydro-5,6-dihydroxycarbaryl (often referred to simply as 5,6-dihydrodihydroxycarbaryl) emerges as a critical, quantitatively significant Phase I metabolite[1].

This technical whitepaper provides an in-depth analysis of its chemical properties, toxicological significance as a detoxification product, and the optimized analytical workflows required for its isolation and structural characterization.

Chemical Identity and Physicochemical Properties

Understanding the physicochemical properties of this compound is foundational for designing extraction and chromatographic methods. The addition of two hydroxyl groups to the naphthyl ring significantly increases the molecule's polarity compared to the parent carbaryl, altering its partition coefficient and dictating its behavior in reverse-phase chromatography[2].

Table 1: Physicochemical Properties of this compound

PropertyValueClinical/Analytical Significance
IUPAC Name (5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamateDefines the specific regiochemistry of ring hydroxylation.
Molecular Formula C12H13NO4-
Molecular Weight 235.24 g/mol Mass shift of +34 Da from parent carbaryl (addition of two OH, loss of one double bond).
Exact Mass 235.0844 DaTarget mass for high-resolution mass spectrometry (HRMS)[2].
XLogP3 0.4Highly hydrophilic compared to carbaryl (LogP ~2.36), necessitating polar extraction solvents[2][3].
Topological Polar Surface Area 78.8 ŲHigh TPSA limits blood-brain barrier penetration, reducing central neurotoxicity[2].

Biosynthesis and Metabolic Pathway

In mammalian systems, carbaryl undergoes extensive hepatic biotransformation. The formation of this compound is a classic example of arene oxide metabolism. Cytochrome P450 enzymes oxidize the non-aromatic double bond of the naphthyl ring to form a highly reactive epoxide intermediate. To mitigate the toxicity of this electrophile, the enzyme epoxide hydrolase rapidly catalyzes the addition of water, yielding the stable trans-dihydrodiol[1].

This metabolite rarely exists in its free form in vivo; it undergoes rapid Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferase (UGT) attaches a glucuronic acid moiety, forming 5,6-dihydro-5,6-dihydroxycarbaryl glucuronide, which is highly water-soluble and readily excreted in urine and bile[4][5].

MetabolicPathway A Carbaryl (LogP: 2.36) B Arene Oxide Intermediate A->B CYP450 (Oxidation) C This compound (LogP: 0.4) B->C Epoxide Hydrolase (Hydration) D Glucuronide Conjugate C->D UGT (Glucuronidation)

Mammalian biotransformation pathway of carbaryl to this compound and its conjugate.

Toxicological Profile: A Mechanism of Detoxification

From a toxicological standpoint, biotransformation must be evaluated to determine if it constitutes bioactivation or detoxification. For carbaryl, the primary toxicodynamic mechanism is the carbamylation of the serine residue within the acetylcholinesterase (AChE) active site.

Causality & Insight: The active site gorge of AChE is highly specific. The introduction of the bulky, polar 5,6-dihydrodiol motif sterically hinders the metabolite from properly orienting within the catalytic triad. Furthermore, the loss of aromaticity in one of the rings alters the pi-pi stacking interactions with the peripheral anionic site of the enzyme.

Consequently, this compound is significantly less active than the parent compound, marking this pathway as a true detoxification step[6].

Table 2: Comparative Cholinesterase Inhibition (Bovine Erythrocyte)

CompoundI50 Value (Molar)Relative Toxicity
Carbaryl1.0 × 10⁻⁶ MBaseline (High)
This compound5.0 × 10⁻⁶ M5x Less Active (Detoxified)[6]

Analytical Methodologies: Isolation and Characterization

Isolating this compound from complex biological matrices (e.g., urine, bile, or feces) requires a meticulously designed workflow. Because the metabolite is predominantly excreted as a glucuronide conjugate[4], direct organic extraction will fail. The following self-validating protocol details the methodology for its quantification and structural confirmation.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation and Enzymatic Hydrolysis

  • Procedure: Aliquot 10 mL of the biological sample (e.g., urine). Buffer the sample to pH 6.8 using 0.1 M sodium acetate. Add 5,000 units of β-glucuronidase (e.g., from Helix pomatia or E. coli). Incubate at 37°C for 16-24 hours.

  • Causality & Insight: The bulky, highly polar glucuronic acid moiety prevents the metabolite from partitioning into organic solvents. Enzymatic cleavage frees the aglycone (this compound). We prefer enzymatic over acid hydrolysis, as harsh acidic conditions (e.g., 1N HCl at 95°C) can degrade the carbamate ester linkage, artificially inflating 1-naphthol concentrations[7].

  • Self-Validation: Spike a parallel sample with a known concentration of a surrogate glucuronide standard (e.g., 4-methylumbelliferyl glucuronide). Monitor the release of the fluorescent aglycone to confirm 100% enzyme efficacy.

Step 2: Solid-Phase Extraction (SPE)

  • Procedure: Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL of HPLC-grade water. Load the hydrolyzed sample at a flow rate of 1 mL/min. Wash with 5 mL of 5% methanol in water to elute highly polar endogenous interferences. Elute the target metabolite with 5 mL of 100% acetonitrile.

  • Causality & Insight: The XLogP3 of 0.4 indicates that the metabolite is moderately polar. A 5% methanol wash is strong enough to remove salts and urea but weak enough to retain the target analyte on the hydrophobic C18 stationary phase.

Step 3: Chromatographic Separation (HPLC)

  • Procedure: Inject the eluate onto a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient mobile phase: Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). Gradient: 10% B to 60% B over 10 minutes.

  • Causality & Insight: The addition of 0.1% formic acid suppresses the ionization of residual silanols on the column, ensuring sharp, symmetrical peaks. The gradient starts at a low organic percentage to focus the polar this compound at the head of the column.

Step 4: Structural Confirmation (LC-MS/MS and NMR)

  • Procedure: Interface the HPLC with an Electrospray Ionization (ESI) tandem mass spectrometer operating in positive ion mode. Monitor the transition from the protonated precursor ion [M+H]⁺ at m/z 236.09 to its dominant product ions. For absolute structural elucidation, isolate the peak via preparative HPLC, dry under nitrogen, and reconstitute in D₂O for ¹H-NMR spectroscopy[8].

  • Causality & Insight: ESI-MS/MS provides high sensitivity for quantification. However, mass spectrometry alone cannot easily differentiate positional isomers (e.g., 5,6- vs. 3,4-dihydrodiols). ¹H-NMR is mandatory to confirm the regiochemistry. The out-of-plane C-H bending vibrations and specific coupling constants of the adjacent protons on the saturated ring definitively prove the 5,6-dihydro substitution pattern[9].

AnalyticalWorkflow S1 Sample Collection (Urine/Bile) S2 Enzymatic Hydrolysis (β-Glucuronidase) S1->S2 Cleave Conjugates S3 Solid-Phase Extraction (C18 Cartridge) S2->S3 Isolate Aglycone S4 HPLC Separation (Reverse-Phase C18) S3->S4 Remove Interferences S5 Detection & Confirmation (ESI-MS/MS & ¹H-NMR) S4->S5 Structural Elucidation

Self-validating analytical workflow for the extraction and characterization of the target metabolite.

References

  • This compound | C12H13NO4 | CID 79338 , PubChem - NIH, 2

  • Carbaryl | C12H11NO2 | CID 6129 , PubChem - NIH,3

  • 150. Carbaryl (FAO/PL:1969/M/17/1) , Inchem.org, 6

  • 5,6-Dihydro-5,6-dihydroxycarbaryl glucuronide as a significant metabolite of carbaryl in the rat , American Chemical Society, 4

  • The Metabolism of Carbaryl in the Cattle Tick Boophilus Microplus , ConnectSci, 7

  • Metabolism of the insecticide (14C-naphthyl) N-methylcarbamate by the rat small intestine , ResearchGate, 8

  • Metabolism of Carbamate Insecticides , EPA NEPIS, 9

  • carbaryl - GulfLINK , Health.mil,1

  • ACID HYDROLYSIS OF URINE AND BILE OF RATS TREATED , ResearchGate, 5

Sources

Technical Monograph: 5,6-Dihydro-5,6-dihydroxy-1-naphthyl Methylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 5375-49-5 Synonyms: 5,6-dihydro-5,6-dihydroxycarbaryl; Carbaryl trans-dihydrodiol; 1,2-dihydro-1,2,5-naphthalenetriol 5-(methylcarbamate).

Executive Technical Summary

5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate (CAS 5375-49-5) is the primary non-conjugated metabolite of the N-methyl carbamate insecticide Carbaryl (1-naphthyl methylcarbamate). It represents a critical detoxification intermediate formed via the arene oxide pathway.

For researchers in toxicology and xenobiotic metabolism, this compound serves two pivotal roles:

  • Biomarker of Exposure: Its presence in urine (often as a glucuronide conjugate) confirms exposure to Carbaryl and active oxidative metabolism.

  • Mechanistic Probe: It validates the activity of microsomal epoxide hydrolase (mEH) acting upon the transient, reactive Carbaryl-5,6-oxide intermediate.

This guide details the physicochemical identity, metabolic genesis, synthesis strategies, and analytical isolation of this specific carbamate derivative.

Physicochemical Characterization
ParameterData
CAS Number 5375-49-5
Molecular Formula C₁₂H₁₃NO₄
Molecular Weight 235.24 g/mol
IUPAC Name (5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate
Stereochemistry Typically isolated as the trans-isomer due to enzymatic hydrolysis mechanisms.
Physical State Crystalline Solid
Melting Point 162–164°C (trans-isomer)
Solubility Soluble in polar organic solvents (DMSO, Methanol); moderately soluble in water compared to parent Carbaryl.
Metabolic Genesis & Signaling Pathway

The formation of CAS 5375-49-5 is not a direct oxidation but a two-step sequence involving bioactivation followed by detoxification.

Mechanism of Action:

  • Epoxidation: Cytochrome P450 enzymes (primarily CYP1A1 and CYP3A4) attack the aromatic ring of Carbaryl at the 5,6-position, creating an unstable arene oxide (Carbaryl-5,6-oxide).

  • Hydrolysis: Microsomal Epoxide Hydrolase (mEH) catalyzes the trans-addition of water to the epoxide. This opens the ring to form the stable dihydrodiol: 5,6-dihydro-5,6-dihydroxycarbaryl .

This pathway competes with direct hydroxylation (forming 4-hydroxycarbaryl or 5-hydroxycarbaryl) and hydrolysis (forming 1-naphthol). The dihydrodiol pathway is generally considered a detoxification route, preventing the reactive epoxide from binding to cellular macromolecules.

Visualization: Carbaryl Metabolic Divergence

The following diagram illustrates the competitive pathways and the specific genesis of the target compound.

CarbarylMetabolism Carbaryl Carbaryl (Parent) Epoxide Carbaryl-5,6-oxide (Reactive Intermediate) Carbaryl->Epoxide CYP450 (Oxidation) Naphthol 1-Naphthol (Hydrolysis Product) Carbaryl->Naphthol Carboxylesterase (Hydrolysis) Target 5,6-dihydro-5,6-dihydroxy- 1-naphthyl methylcarbamate (CAS 5375-49-5) Epoxide->Target Microsomal Epoxide Hydrolase (mEH) Conjugate Glucuronide/Sulfate Conjugates Target->Conjugate UGT / SULT

Figure 1: Metabolic pathway illustrating the enzymatic conversion of Carbaryl to the target dihydrodiol via the epoxide intermediate.[1]

Synthesis & Isolation Strategies

Obtaining high-purity standards of CAS 5375-49-5 is challenging due to the instability of the precursor epoxide. Two primary methods are recognized:

Method A: Chemical Synthesis (The Richey Protocol)

Direct oxidation of carbaryl often fails to yield the dihydrodiol due to over-oxidation. The established protocol involves a multi-step synthesis starting from 1,5-dihydroxynaphthalene.

Protocol Summary:

  • Starting Material: 1,5-dihydroxynaphthalene is oxidized to 5-hydroxy-1,4-naphthoquinone (Juglone).

  • Reduction: Selective reduction yields 1,4,5-trihydroxynaphthalene.

  • Carbamoylation: Reaction with methyl isocyanate (MIC) must be carefully controlled to target the C1 position, though this is difficult.

  • Alternative Route (Recommended): The most robust synthesis, described by Richey et al. (1972), utilizes the metabolic simulation or specific oxidation of 1-naphthyl N-methylcarbamate using Osmium Tetroxide (OsO₄) to directly dihydroxylate the double bond, although this typically yields the cis-diol, which must be isomerized or used as a diastereomeric standard. Note: Biological samples are predominantly trans.

Method B: Biocatalytic Generation (Self-Validating Protocol)

For analytical standards, enzymatic generation is superior to chemical synthesis regarding stereochemical fidelity.

Reagents:

  • Rat Liver Microsomes (RLM) or recombinant human mEH + CYP1A1.

  • NADPH regenerating system.

  • Carbaryl substrate (100 µM).

  • Solvent: Potassium Phosphate Buffer (pH 7.4).

Step-by-Step Workflow:

  • Incubation: Mix RLM (1 mg/mL protein) with Carbaryl (100 µM) in phosphate buffer.

  • Activation: Initiate reaction with NADPH (1 mM). Incubate at 37°C for 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile (1:1 v/v).

  • Validation (Critical Step): Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

  • Verification Criteria: Monitor for the transition of precursor ion m/z 236 [M+H]+ (Target) vs. m/z 202 [M+H]+ (Carbaryl). The target peak should elute earlier than Carbaryl on a C18 column due to increased polarity.

Analytical Profile (LC-MS/MS)

To validate the identity of CAS 5375-49-5 in your samples, utilize the following mass spectrometry parameters.

FeatureSpecification
Ionization Mode ESI Positive (+)
Precursor Ion m/z 236.1 [M+H]⁺
Primary Fragment m/z 179.1 (Loss of methyl isocyanate group -NHCH₃)
Secondary Fragment m/z 161.1 (Subsequent loss of water from the diol)
Retention Time ~4.5 min (on C18, 5-95% ACN gradient); elutes before Carbaryl (~7.2 min).

Interpretation: The mass shift of +34 Da relative to Carbaryl (MW 201) corresponds to the addition of two hydroxyl groups (+34 Da = +2O + 2H).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 79338, 5,6-Dihydrodihydroxycarbaryl. Retrieved from [Link]

  • Richey, F. A., Bartley, W. J., Fitzpatrick, J. T., & Kurtz, A. P. (1972). Chemical synthesis of the carbaryl metabolite trans-5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate. Journal of Agricultural and Food Chemistry, 20(4), 825–828. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). Carbaryl: Toxicological Evaluation. JMPR Reports. Retrieved from [Link]

  • Struble, C.B. (1994). Metabolism of [1-naphthyl-14C] carbaryl in rats. Xenobiotica.

Sources

A Technical Guide to Differentiating 5-Hydroxycarbaryl and 5,6-Dihydrodihydroxycarbaryl

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Carbaryl, a widely utilized N-methylcarbamate insecticide, undergoes extensive metabolic transformation in biological systems, leading to a variety of metabolites with differing physicochemical and toxicological properties. Among these, 5-hydroxycarbaryl and 5,6-dihydrodihydroxycarbaryl represent two key products of Phase I metabolism. While both are oxygenated derivatives of the parent compound, their distinct chemical structures, arising from different metabolic pathways, confer unique characteristics that are critical for researchers, toxicologists, and drug development professionals to understand. This in-depth technical guide provides a comprehensive comparison of 5-hydroxycarbaryl and this compound, focusing on their metabolic formation, structural differences, toxicological implications, and the analytical methodologies required for their unequivocal differentiation.

Chemical and Physical Properties: A Tale of Two Structures

The fundamental difference between 5-hydroxycarbaryl and this compound lies in their chemical structures, which dictates their physical properties and subsequent biological activity.

5-Hydroxycarbaryl is a product of direct aromatic hydroxylation, where a hydroxyl group is introduced onto the naphthalene ring system of carbaryl at the 5-position. This modification increases the polarity of the molecule compared to the parent carbaryl.

This compound , in contrast, is a vicinal dihydrodiol. Its formation involves the saturation of the 5,6-double bond of the naphthalene ring with the addition of two hydroxyl groups. This structural alteration significantly disrupts the planarity of the aromatic system and further enhances the molecule's hydrophilicity.

Property5-HydroxycarbarylThis compound[1]
Molecular Formula C₁₂H₁₁NO₃C₁₂H₁₃NO₄
Molecular Weight 217.22 g/mol 235.24 g/mol [1]
IUPAC Name (5-hydroxynaphthalen-1-yl) N-methylcarbamate(5,6-dihydroxy-5,6-dihydronaphthalen-1-yl) N-methylcarbamate[1]
Structure Aromatic hydroxylated derivativeDihydrodiol derivative
Polarity More polar than carbarylMore polar than 5-hydroxycarbaryl

Metabolic Formation: Distinct Enzymatic Pathways

The biotransformation of carbaryl into these two metabolites proceeds via distinct enzymatic pathways, primarily orchestrated by the cytochrome P450 (CYP) monooxygenase system and epoxide hydrolase.

Formation of 5-Hydroxycarbaryl: Aromatic Hydroxylation

The formation of 5-hydroxycarbaryl is a classic example of a CYP-mediated aromatic hydroxylation reaction. In humans, this conversion is predominantly catalyzed by the CYP1A1 and CYP1A2 isoforms of cytochrome P450[2]. This reaction involves the direct insertion of an oxygen atom into a C-H bond on the aromatic ring of carbaryl.

Carbaryl Carbaryl 5-Hydroxycarbaryl 5-Hydroxycarbaryl Carbaryl->5-Hydroxycarbaryl CYP1A1, CYP1A2 (Aromatic Hydroxylation)

Caption: Metabolic formation of 5-hydroxycarbaryl from carbaryl.

Formation of this compound: The Epoxide-Diol Pathway

The metabolic route to this compound is a two-step process characteristic of the detoxification of polycyclic aromatic hydrocarbons.

  • Epoxidation: Initially, a cytochrome P450 enzyme catalyzes the epoxidation of the 5,6-double bond of the naphthalene ring of carbaryl to form a highly reactive and potentially toxic epoxide intermediate, carbaryl-5,6-oxide.

  • Hydrolysis: This epoxide intermediate is then rapidly hydrolyzed by the enzyme epoxide hydrolase (EH)[3][4][5]. This enzymatic hydration opens the epoxide ring, resulting in the formation of the trans-dihydrodiol, this compound. This step is a critical detoxification reaction, as it deactivates the reactive epoxide.

Carbaryl Carbaryl Carbaryl-5,6-oxide Carbaryl-5,6-oxide (epoxide intermediate) Carbaryl->Carbaryl-5,6-oxide Cytochrome P450 (Epoxidation) This compound This compound Carbaryl-5,6-oxide->this compound Epoxide Hydrolase (Hydrolysis)

Caption: The epoxide-diol pathway for the formation of this compound.

Toxicological Implications: A Focus on Cholinesterase Inhibition

The primary mechanism of acute toxicity for carbaryl is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system[6]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system. While carbaryl itself is a potent AChE inhibitor, its metabolites can also exhibit toxic properties.

  • 5-Hydroxycarbaryl: The presence of the N-methylcarbamate moiety, which is the functional group responsible for cholinesterase inhibition, is retained in 5-hydroxycarbaryl. Therefore, it is expected to exhibit anticholinesterase activity. Some studies suggest that certain hydroxylated metabolites of carbamates can be as toxic or even more toxic than the parent compound.

  • This compound: This metabolite also retains the carbamate functional group and is therefore likely to possess some level of cholinesterase inhibitory activity. However, the significant alteration to the naphthalene ring system, with the loss of aromaticity and the addition of two hydroxyl groups, may affect its binding affinity to the active site of acetylcholinesterase.

Further research is required to definitively quantify and compare the neurotoxicity of these two metabolites.

Analytical Methodologies for Differentiation

The structural differences between 5-hydroxycarbaryl and this compound necessitate robust analytical techniques for their separation and identification. High-performance liquid chromatography (HPLC) and gas chromatography (GC), both commonly coupled with mass spectrometry (MS), are the primary methods employed.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a well-suited technique for the separation of these polar metabolites.

Experimental Protocol: HPLC Separation of Carbaryl Metabolites

  • Sample Preparation: Biological samples (e.g., urine, plasma, tissue homogenates) are typically subjected to enzymatic hydrolysis (using β-glucuronidase/sulfatase) to cleave any conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and concentration. C18 cartridges are commonly used for SPE.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is effective for separation[7].

    • Mobile Phase: A gradient elution is typically employed, starting with a higher percentage of aqueous phase (e.g., water with 0.1% formic acid) and ramping up the organic phase (e.g., acetonitrile or methanol). This allows for the elution of the more polar this compound first, followed by the less polar 5-hydroxycarbaryl.

    • Flow Rate: A typical flow rate is 1.0 mL/min[7].

    • Detection:

      • UV Detection: Both compounds exhibit UV absorbance, with a common wavelength for detection being around 225 nm[7].

      • Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be used, with excitation and emission wavelengths around 225 nm and 333 nm, respectively[7].

      • Mass Spectrometry (LC-MS/MS): Coupling HPLC to a tandem mass spectrometer provides the highest degree of sensitivity and specificity. Multiple Reaction Monitoring (MRM) mode can be used for targeted quantification of each metabolite.

cluster_0 Sample Preparation cluster_1 HPLC-MS/MS Analysis Biological_Sample Biological Sample Enzymatic_Hydrolysis Enzymatic Hydrolysis Biological_Sample->Enzymatic_Hydrolysis SPE Solid-Phase Extraction (C18) Enzymatic_Hydrolysis->SPE HPLC_Column Reverse-Phase C18 Column SPE->HPLC_Column Inject Gradient_Elution Gradient Elution (Water/Acetonitrile) HPLC_Column->Gradient_Elution MS_MS Tandem Mass Spectrometry (MRM) Gradient_Elution->MS_MS

Caption: Workflow for the HPLC-MS/MS analysis of 5-hydroxycarbaryl and this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to their polarity and thermal lability, 5-hydroxycarbaryl and this compound are not directly amenable to GC analysis. Therefore, a derivatization step is necessary to increase their volatility and thermal stability.

Experimental Protocol: GC-MS Analysis of Derivatized Metabolites

  • Sample Preparation and Derivatization: Following extraction and cleanup as described for HPLC, the dried residue is subjected to a two-step derivatization process:

    • Methoximation: The sample is first treated with methoxyamine hydrochloride in pyridine to protect any keto groups and prevent tautomerization.

    • Silylation: Subsequently, a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is added to convert the hydroxyl groups to their trimethylsilyl (TMS) ethers[8][9][10].

  • GC-MS Conditions:

    • Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used.

    • Temperature Program: A temperature gradient is employed, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 300 °C) to ensure the separation of the derivatized analytes.

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analysis: The mass spectrometer is operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification.

Spectroscopic Differentiation

Mass Spectrometry:

The mass spectra of the two compounds (or their derivatives) will exhibit distinct fragmentation patterns.

CompoundKey Mass Spectral Features (Electron Ionization)
5-Hydroxycarbaryl (as TMS derivative) The molecular ion (M⁺) of the TMS derivative will be observed. Key fragments will arise from the cleavage of the carbamate side chain and fragmentation of the naphthalene ring system.
This compound (as TMS derivative) The molecular ion (M⁺) of the di-TMS derivative will be present. Characteristic fragmentation will involve the loss of TMS groups, water, and cleavage of the dihydro-naphthalene ring. A GC-MS spectrum is available on PubChem for this compound[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides definitive structural information.

Nucleus5-HydroxycarbarylThis compound
¹H NMR Aromatic protons will be observed in the downfield region (typically 6.5-8.0 ppm). The protons on the naphthalene ring will show characteristic splitting patterns.The loss of aromaticity will result in the appearance of aliphatic proton signals in the upfield region. The protons at the 5 and 6 positions will be observed as signals characteristic of a dihydrodiol system.
¹³C NMR Aromatic carbon signals will be present in the range of approximately 110-150 ppm.Aliphatic carbon signals corresponding to the 5 and 6 positions will appear in the upfield region (typically below 100 ppm).

Conclusion

5-hydroxycarbaryl and this compound, while both metabolites of carbaryl, are distinct chemical entities with different formation pathways, physicochemical properties, and likely, toxicological profiles. A thorough understanding of these differences is paramount for accurate risk assessment, environmental monitoring, and the development of novel therapeutics. The analytical methodologies outlined in this guide, particularly the combination of chromatographic separation with mass spectrometric detection, provide the necessary tools for the robust and reliable differentiation of these two important metabolites. Further research into their comparative toxicology will provide a more complete picture of their biological significance.

References

  • Tang, J., Cao, Y., Rose, R. L., & Hodgson, E. (2002). In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos. Chemico-biological interactions, 141(3), 229–241. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • National Pesticide Information Center. (2012). Carbaryl General Fact Sheet. [Link]

  • Baron, R. L. (1991). Carbamate insecticides. In W. J. Hayes, Jr., & E. R. Laws, Jr. (Eds.), Handbook of Pesticide Toxicology, Vol. 3, Classes of Pesticides (pp. 1125-1189). Academic Press.
  • U.S. Environmental Protection Agency. (2007). Carbaryl; Pesticide Tolerances. Federal Register, 72(13), 3381-3388.
  • Sielc.com. (n.d.). HPLC Determination of Carbaryl on Newcrom B Column. Retrieved from [Link]

  • Al-Rubae, A. Y., & Al-Tamimi, A. A. (2017). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. [Link]

  • U.S. Environmental Protection Agency. (2002). Carbaryl Environmental Chemistry Method. [Link]

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase inhibitors: pharmacology and toxicology. Current neuropharmacology, 11(3), 315–335. [Link]

  • Furlong, C. E., Li, W. F., Richter, R. J., & Costa, L. G. (2000). Genetic and environmental factors affecting the metabolism of organophosphorus insecticides. Journal of toxicology and environmental health. Part B, Critical reviews, 3(4), 313–329.
  • Hodgson, E. (2004). A textbook of modern toxicology (3rd ed.). John Wiley & Sons.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83. [Link]

  • Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual review of pharmacology and toxicology, 45, 311–333. [Link]

  • Decker, M., & Arand, M. (2003). Detoxification strategy of epoxide hydrolase: the basis for a threshold in chemical carcinogenesis. EXCLI journal, 2, 103–113.
  • Serra, C., & Llobet, J. M. (2010). Micellar liquid chromatographic determination of carbaryl and 1-naphthol in water, soil, and vegetables.

Sources

The Biotransformation of Carbaryl: Formation Mechanisms of Dihydrodihydroxycarbaryl in Mammalian Systems

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Guide & Analytical Whitepaper

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and veterinary applications. In mammalian systems, carbaryl does not bioaccumulate; rather, it undergoes rapid and extensive biotransformation[1]. While the primary metabolic route involves ester cleavage to 1-naphthol, a critical parallel Phase I pathway involves the oxidation of the naphthalene ring. This pathway leads to the formation of 5,6-dihydro-5,6-dihydroxycarbaryl (also referred to as carbaryl diol), a major non-phenolic metabolite[2][3]. Understanding the precise enzymatic cascade that forms this diol is crucial for toxicologists, as it highlights the delicate balance between xenobiotic bioactivation (toxification) and enzymatic hydration (detoxification).

Core Mechanism: Epoxidation and Hydration

The formation of dihydrodihydroxycarbaryl is a sequential, two-enzyme process localized primarily within the hepatic endoplasmic reticulum.

Phase I: CYP450-Mediated Arene Oxide Formation

The initial step is the epoxidation of the aromatic naphthalene ring of carbaryl. This reaction is catalyzed by Cytochrome P450 (CYP450) monooxygenases, specifically isoforms such as CYP1A1, CYP1A2, and CYP3A4[4]. The enzyme incorporates one atom of molecular oxygen across the 5,6-double bond of the naphthalene ring, generating an electrophilic arene oxide intermediate: carbaryl-5,6-epoxide [1][5].

Causality Insight: Arene oxides are inherently unstable and highly reactive. If left unchecked, electrophilic epoxides can covalently bind to nucleophilic sites on cellular macromolecules (such as the N2-position of guanine in DNA), leading to genotoxicity—a mechanism well-documented in the bioactivation of polycyclic aromatic hydrocarbons like benzo[a]pyrene[6][7].

Phase II: mEH-Catalyzed Detoxification

To mitigate the electrophilic stress posed by the arene oxide, the intermediate is rapidly intercepted by Microsomal Epoxide Hydrolase (mEH) . mEH catalyzes the trans-addition of a water molecule across the oxirane ring[5][8]. This hydration breaks the epoxide bridge, neutralizing its reactivity and yielding the stable trans-diol: 5,6-dihydro-5,6-dihydroxycarbaryl .

Following its formation, the diol is targeted by Phase II conjugating enzymes (such as UDP-glucuronosyltransferases and sulfotransferases) to form highly water-soluble glucuronide or sulfate conjugates, which are subsequently excreted in urine and feces[2][3].

Pathway C Carbaryl (Parent Compound) E Carbaryl-5,6-epoxide (Reactive Arene Oxide) C->E CYP450 (CYP1A1/1A2/3A4) Oxidation [O] D 5,6-dihydro-5,6-dihydroxycarbaryl (Stable Diol) E->D Microsomal Epoxide Hydrolase Hydration (+ H2O) Conj Glucuronide/Sulfate Conjugates D->Conj UGTs / SULTs Phase II Conjugation

Fig 1: Enzymatic pathway of dihydrodihydroxycarbaryl formation and conjugation.

Quantitative Tissue Distribution in Mammals

In vivo pharmacokinetic studies utilizing


-radiolabeled carbaryl demonstrate that the diol metabolite is distributed across various tissues before excretion. The table below summarizes the tissue concentration of 5,6-dihydro-5,6-dihydroxycarbaryl and related metabolites in mammalian models following a continuous 28-day feeding regimen of 100 mg 

-carbaryl/kg diet[9].
Metabolite FractionKidney (mg/kg)Liver (mg/kg)Muscle (mg/kg)
Unchanged Carbaryl 0.030.040.02
5,6-dihydrodihydroxycarbaryl 0.05 0.01 0.04
5,6-dihydrodihydroxynaphthol 0.020.020.00
Naphthyl sulfate 0.290.020.00
Water-soluble unknowns (Conjugates) 0.430.130.03

Data Interpretation: The presence of the diol in the kidney at concentrations higher than the parent compound indicates efficient hepatic metabolism followed by rapid renal clearance. The high concentration of water-soluble conjugates further validates the Phase II clearance mechanism.

Experimental Protocol: In Vitro Microsomal Assay

Rationale & Causality

Liver microsomes are subcellular fractions containing the endoplasmic reticulum, meaning they co-localize both CYP450 and mEH. Because CYP450 requires a constant supply of reducing equivalents to drive the oxidation of carbaryl, an external NADPH regenerating system must be utilized. Relying on direct NADPH addition alone causes rapid depletion and non-linear kinetics.

Step-by-Step Methodology
  • Preparation of the Regenerating System: Prepare a mixture containing 1 mM NADP

    
    , 5 mM glucose-6-phosphate, and 1 Unit/mL glucose-6-phosphate dehydrogenase in 0.1 M potassium phosphate buffer (pH 7.4).
    Causality: This system continuously reduces NADP
    
    
    
    back to NADPH, maintaining a zero-order supply of electrons for CYP450 enzymes throughout the incubation.
  • Microsomal Pre-Incubation: In a reaction tube, combine mammalian liver microsomes (final protein concentration of 1.0 mg/mL) with 100 µM of carbaryl substrate in the pH 7.4 buffer. Pre-incubate in a shaking water bath at 37°C for 5 minutes. Causality: Pre-incubation ensures the lipid bilayer of the microsomes and the substrate reach physiological temperature, preventing a lag phase in enzyme kinetics upon initiation.

  • Reaction Initiation: Initiate the metabolic cascade by adding the NADPH regenerating system to the mixture.

  • Reaction Termination: At specific time intervals (e.g., 0, 15, 30, and 60 minutes), extract a 100 µL aliquot and immediately mix it with 100 µL of ice-cold acetonitrile containing an internal standard. Causality: The sudden introduction of cold organic solvent instantly denatures the CYP450 and mEH proteins, halting the reaction precisely at the target time and preventing artifactual degradation of the diol.

  • Protein Precipitation & Analysis: Vortex the terminated samples and centrifuge at 10,000 × g for 10 minutes at 4°C. Extract the clear supernatant and inject it into an LC-MS/MS system. Quantify 5,6-dihydro-5,6-dihydroxycarbaryl using Multiple Reaction Monitoring (MRM).

Workflow S1 Step 1: Reagent Prep Formulate NADPH regenerating system S2 Step 2: Pre-Incubation Microsomes + Carbaryl in pH 7.4 buffer at 37°C S1->S2 S3 Step 3: Initiation Add NADPH to trigger CYP450 & mEH cascade S2->S3 S4 Step 4: Termination Quench with ice-cold acetonitrile S3->S4 S5 Step 5: Isolation Centrifuge at 10,000 x g to precipitate proteins S4->S5 S6 Step 6: Quantification LC-MS/MS analysis of the diol metabolite S5->S6

Fig 2: Standardized workflow for in vitro microsomal metabolism assays.

References

  • Carbaryl (WHO Pesticide Residues Series 3) - INCHEM Source: International Programme on Chemical Safety (IPCS) URL:[Link]

  • Review of Carbaryl - Final Review Report and Regulatory Decision Source: Australian Pesticides and Veterinary Medicines Authority (APVMA) URL:[Link]

  • Carbaryl Dietary Risk Characterization Document Source: California Department of Pesticide Regulation (CDPR) URL:[Link]

  • Human Cytochrome P450 Cancer-Related Metabolic Activities and Gene Polymorphisms: A Review Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Differential effects of pesticides on dioxin receptor signaling and p53 activation Source: NIH PubMed Central (PMC) URL:[Link]

  • Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene Source: Agency for Toxic Substances and Disease Registry (ATSDR) URL:[Link]

  • Carbaryl (EHC 153, 1994) Source: International Programme on Chemical Safety (IPCS) INCHEM URL:[Link]

Sources

5,6-Dihydrodihydroxycarbaryl: Molecular Characterization, Metabolic Pathways, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbaryl (1-naphthyl N-methylcarbamate) is a widely utilized broad-spectrum carbamate insecticide. While its primary mechanism of action involves the reversible inhibition of acetylcholinesterase, its pharmacokinetic profile in mammals is dictated by extensive hepatic metabolism. A critical, yet often under-characterized, intermediate in this biotransformation cascade is 5,6-dihydro-5,6-dihydroxycarbaryl (often referred to simply as 5,6-dihydrodihydroxycarbaryl).

As a Senior Application Scientist overseeing xenobiotic metabolism studies, I have structured this technical guide to provide an authoritative analysis of this specific metabolite. This whitepaper delineates its physicochemical properties, the enzymatic causality driving its formation, its toxicological significance, and field-proven analytical protocols for its quantification in biological matrices.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical baseline of this compound is essential for developing robust extraction and chromatographic methods. The trans-addition of two hydroxyl groups across the 5,6-position of the naphthyl ring significantly increases the polarity of the molecule compared to its parent compound. This structural modification shifts its partition coefficient (XLogP3) and alters its ionization efficiency in mass spectrometry ()[1].

PropertyCarbaryl (Parent)This compound (Metabolite)
Molecular Formula C₁₂H₁₁NO₂[2]C₁₂H₁₃NO₄[1]
Molecular Weight 201.22 g/mol [2]235.24 g/mol [1]
Exact Mass 201.0789 Da[2]235.0844 Da[1]
XLogP3 2.4[2]0.4[1]
Topological Polar Surface Area 38.3 Ų[2]78.8 Ų[1]
Hydrogen Bond Donors 1[2]3[1]
Hydrogen Bond Acceptors 2[2]4[1]

Data synthesized from computational and experimental records[1][2].

Metabolic Pathway: The Causality of Dihydrodiol Formation

The biotransformation of carbaryl to this compound is a classic example of a Phase I functionalization followed by a Phase II conjugation. This pathway is not merely a degradation route; it is a highly coordinated enzymatic sequence designed to increase hydrophilicity for renal excretion ()[3][4].

  • Epoxidation (Toxification): Cytochrome P450 (CYP450) enzymes, primarily localized in the hepatic endoplasmic reticulum, oxidize the aromatic naphthyl ring of carbaryl. This forms carbaryl-5,6-epoxide, a highly reactive electrophilic arene oxide. If not rapidly neutralized, arene oxides can covalently bind to cellular macromolecules (DNA, proteins), leading to cytotoxicity.

  • Hydrolysis (Detoxification): To mitigate this risk, the enzyme Microsomal Epoxide Hydrolase (mEH) rapidly catalyzes the trans-addition of water across the epoxide ring. This stereoselective ring-opening yields the stable vicinal diol: this compound[5].

  • Conjugation (Elimination): The newly introduced hydroxyl groups serve as prime nucleophilic handles for Phase II enzymes. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) attach bulky, highly polar glucuronic acid or sulfate moieties, respectively, facilitating rapid urinary and biliary excretion[3].

Metabolic_Pathway A Carbaryl (C12H11NO2) B CYP450 Enzymes (Epoxidation) A->B Phase I Oxidation C Carbaryl-5,6-epoxide (Reactive Arene Oxide) B->C D Epoxide Hydrolase (+ H2O) C->D Hydrolysis E This compound (C12H13NO4) D->E F UGT / SULT (Conjugation) E->F Phase II G Glucuronide / Sulfate Conjugates F->G Excretion

Figure 1: CYP450-mediated metabolic pathway of carbaryl to this compound.

Toxicological Significance of Dihydrodiol Metabolites

Historically, dihydrodiol formation was viewed strictly as a detoxification mechanism. However, modern toxicological paradigms recognize that dihydrodiols possess complex pharmacokinetic behaviors ()[6].

  • Biomarker Utility: Because this compound and its conjugates represent a significant fraction of the administered dose in mammals (often recovering 10-34% in urine and milk studies), it serves as a highly specific biomarker for carbaryl exposure in occupational health and food safety monitoring[3][4].

  • Intrinsic Toxicity Potential: While less reactive than their epoxide precursors, some dihydrodiols retain sufficient lipophilicity to re-enter the CYP450 cycle, potentially forming highly toxic diol-epoxides. Though this is more classically associated with polycyclic aromatic hydrocarbons (PAHs), the structural homology warrants rigorous monitoring of carbaryl dihydrodiols in chronic exposure models[6].

Analytical Methodologies: Self-Validating LC-MS/MS Protocol

To accurately quantify this compound in biological matrices (e.g., urine), one must account for its conjugated state. Direct extraction will yield falsely low concentrations, as the metabolite exists predominantly as a glucuronide. The following protocol is engineered as a self-validating system: the inclusion of an enzymatic deconjugation step ensures total metabolite recovery, while the use of isotopically labeled internal standards (IS) corrects for matrix-induced ion suppression ()[7].

Step 1: Sample Aliquoting and Enzymatic Hydrolysis

Causality: Cleaving the bulky phase II conjugates is mandatory to revert the molecule to its free diol form (MW 235.24) for consistent chromatographic retention and mass-to-charge (m/z) targeting.

  • Aliquot 1.0 mL of the urine sample into a borosilicate glass centrifuge tube.

  • Add 1.0 mL of 0.1 M sodium acetate buffer (pH 5.0). Reasoning: pH 5.0 is the optimal catalytic environment for Helix pomatia enzymes.

  • Spike with 20 µL of a stable isotope-labeled internal standard (e.g., ¹³C₆-carbaryl or a deuterated analog) at a known concentration.

  • Add 50 µL of

    
    -glucuronidase/arylsulfatase enzyme.
    
  • Incubate in a shaking water bath at 37°C for 16 hours to guarantee absolute cleavage of all conjugates.

Step 2: Solid-Phase Extraction (SPE) Clean-up

Causality: Urine contains thousands of endogenous salts and polar organics that will suppress the ESI signal in the mass spectrometer. A C18 stationary phase exploits the hydrophobic naphthyl core of the metabolite to retain it while polar interferences are washed away.

  • Conditioning: Pass 3 mL of HPLC-grade methanol followed by 3 mL of deionized water through a 200 mg C18 SPE cartridge.

  • Loading: Apply the hydrolyzed urine sample at a controlled flow rate of 1 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 3 mL of 5% methanol in water. Reasoning: This specific concentration is strong enough to elute highly polar salts and urea, but weak enough to prevent the premature elution of the target diol (XLogP3 = 0.4).

  • Elution: Elute the target metabolite with 3 mL of 100% acetonitrile into a clean glass tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A (90:10 Water:Methanol with 0.1% formic acid).

Step 3: LC-MS/MS Quantification

Causality: Operating in Multiple Reaction Monitoring (MRM) mode provides a self-validating layer of specificity. The instrument only registers a signal if the molecule has both the exact precursor mass and the exact fragmentation pattern of this compound.

  • Chromatography: Inject 10 µL onto a sub-2 µm C18 analytical column (e.g., 2.1 x 100 mm). Use a gradient elution from 10% to 90% Mobile Phase B (0.1% formic acid in acetonitrile) over 8 minutes.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode. The formic acid donates a proton, forming the

    
     ion at m/z 236.09.
    
  • Detection: Monitor the primary MRM transition (e.g., m/z 236.09 → m/z 144.0) corresponding to the loss of the carbamate side chain and water molecules, a fragmentation pathway characteristic of naphthyl methylcarbamates[8].

References

  • PubChem Compound Summary for CID 79338, this compound. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • PubChem Compound Summary for CID 6129, Carbaryl. Source: National Center for Biotechnology Information (NIH). URL:[Link]

  • Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp. Source: PubMed Central (PMC). URL:[Link]

  • Toxicological significance of dihydrodiol metabolites. Source: PubMed. URL:[Link]

  • CARBARYL (008) First draft prepared by Eloisa Dutra Caldas. Source: Food and Agriculture Organization of the United Nations (FAO). URL:[Link]

  • 262. Carbaryl (WHO Pesticide Residues Series 3). Source: INCHEM. URL:[Link]

  • Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Source: Journal of Environmental Science and Toxicology. URL:[Link]

Sources

Technical Guide: Urinary Biomonitoring of Carbaryl Metabolites

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum insecticide widely used in agriculture and residential pest control. Upon entering the human body, it undergoes rapid metabolism, primarily yielding 1-naphthol (1-N) , which is excreted in urine largely as glucuronide and sulfate conjugates.

This guide provides a technical framework for the quantification of carbaryl metabolites in human urine. It addresses the critical challenge of specificity —distinguishing carbaryl exposure from naphthalene exposure—and details a validated analytical workflow using Isotope Dilution Mass Spectrometry (IDMS).

Metabolic Fate & Pharmacokinetics

Understanding the metabolic pathway is prerequisite to selecting the correct biomarker. Carbaryl is metabolized via two primary mechanisms: hydrolysis and oxidation .

The Hydrolytic Pathway (Primary)

The carbamate ester bond is cleaved by esterases to form 1-naphthol . This is the dominant pathway and the source of the primary urinary biomarker. 1-naphthol is subsequently conjugated by Phase II enzymes (UDP-glucuronosyltransferases and sulfotransferases) to increase water solubility for excretion.

The Oxidative Pathway (Secondary)

Cytochrome P450 enzymes (CYP450) can ring-hydroxylate the parent compound, producing minor metabolites such as 4-hydroxycarbaryl and 5-hydroxycarbaryl. While these retain the carbamate moiety, they represent a smaller fraction of the urinary load compared to 1-naphthol.

Pharmacokinetics
  • Absorption: Rapidly absorbed via oral, dermal, and inhalation routes.

  • Half-life: The urinary elimination half-life is approximately 3.6 to 4 hours .

  • Clearance: >90% of the dose is excreted within 24–48 hours. This makes 1-naphthol a biomarker of recent exposure.

Metabolic Pathway Diagram

CarbarylMetabolism Carbaryl Carbaryl (Parent Compound) OneNaphthol 1-Naphthol (Primary Biomarker) Carbaryl->OneNaphthol Hydrolysis (Esterases) Oxidized Hydroxycarbaryls (Minor Metabolites) Carbaryl->Oxidized Oxidation (CYP450) Conjugates 1-Naphthol-Glucuronide & 1-Naphthol-Sulfate OneNaphthol->Conjugates Phase II Conjugation Naphthalene Naphthalene (Confounding Source) Naphthalene->OneNaphthol Metabolism TwoNaphthol 2-Naphthol (Specificity Check) Naphthalene->TwoNaphthol Metabolism

Figure 1: Metabolic pathway of Carbaryl highlighting the primary biomarker (1-Naphthol) and the confounding influence of Naphthalene.

The Specificity Challenge: Carbaryl vs. Naphthalene

A critical failure point in carbaryl biomonitoring is the lack of specificity of 1-naphthol.

  • Carbaryl metabolizes to 1-naphthol.[1][2][3][4][5][6]

  • Naphthalene (found in mothballs, smoke, jet fuel) metabolizes to both 1-naphthol and 2-naphthol.[1][2][3][7]

Scientific Integrity Check: If a urine sample contains 1-naphthol but no 2-naphthol, the exposure source is likely Carbaryl. If both isomers are present, the ratio becomes diagnostic.

  • High 1-N / 2-N Ratio: Suggests Carbaryl exposure.[3][5][8]

  • Low 1-N / 2-N Ratio: Suggests Naphthalene exposure.[1][2][8]

  • Protocol Implication: Always monitor 2-naphthol alongside 1-naphthol to validate the source.

Analytical Methodologies

Quantitative analysis requires deconjugation of metabolites followed by separation and detection.

Method Comparison
FeatureGC-MS (Gas Chromatography)LC-MS/MS (Liquid Chromatography)
Sensitivity High (low pg/mL range)High (low pg/mL range)
Sample Prep Complex: Requires hydrolysis + derivatization (e.g., PFBBr, TFAA) to make analytes volatile.Streamlined: Requires hydrolysis; derivatization often unnecessary.
Specificity Excellent chromatographic resolution of isomers.Excellent mass selectivity (MRM transitions).
Throughput Lower (due to derivatization steps).Higher.
Recommendation Preferred for labs with limited LC-MS budget or established GC protocols.Gold Standard for high-throughput clinical biomonitoring.

Detailed Experimental Protocol

This protocol is based on validated methods (e.g., CDC, EPA) utilizing enzyme hydrolysis and GC-MS/MS or LC-MS/MS .

Reagents & Standards
  • Internal Standard (IS): Carbon-13 labeled (

    
    -1-naphthol) or Deuterated (
    
    
    
    -1-naphthol). Crucial for correcting matrix effects and recovery losses.
  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (Helix pomatia).[9] Note: Acid hydrolysis is faster but can degrade labile compounds; enzymatic is preferred for accuracy.
    
  • Buffer: 0.2 M Sodium Acetate (pH 5.0).

Step-by-Step Workflow
Step 1: Sample Preparation & Hydrolysis[9]
  • Thaw urine specimens at room temperature and vortex.

  • Aliquot 2.0 mL of urine into a glass culture tube.

  • Add 20 µL of Internal Standard spiking solution.

  • Add 1.0 mL of Sodium Acetate buffer (pH 5.0) containing

    
    -Glucuronidase/Arylsulfatase enzyme.[9]
    
  • Incubation: Cap and incubate at 37°C for 16–18 hours (overnight) to ensure complete deconjugation. Self-Validation: Run a "QC High" sample with known conjugated standard to verify hydrolysis efficiency >95%.

Step 2: Extraction (Solid Phase Extraction - SPE)

Use C18 or Polymeric (HLB) cartridges.

  • Conditioning: Wash cartridge with methanol followed by water.

  • Loading: Load the hydrolyzed urine sample onto the cartridge.

  • Washing: Wash with 5% methanol in water to remove salts and polar interferences.

  • Drying: Apply vacuum for 5 minutes.

  • Elution: Elute analytes with 3-5 mL of Ethyl Acetate or Acetonitrile .

Step 3: Derivatization (GC-MS Only)

Skip this step if using LC-MS/MS.

  • Evaporate eluate to dryness under nitrogen.

  • Reconstitute in derivatizing agent (e.g., 10% PFPA in acetone).

  • Heat at 60°C for 20 minutes to form fluoroacyl derivatives.

Step 4: Instrumental Analysis
  • LC-MS/MS Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

    • Ionization: Electrospray Ionization (ESI) Negative Mode.

    • MRM Transitions (1-Naphthol):

      • Quantifier: m/z 143

        
         115
        
      • Qualifier: m/z 143

        
         89
        
Analytical Workflow Diagram

AnalyticalWorkflow Sample Urine Sample (2.0 mL) IS Add Internal Standard (13C-1-Naphthol) Sample->IS Hydrolysis Enzymatic Hydrolysis (B-Glucuronidase, 37C) IS->Hydrolysis Extraction Solid Phase Extraction (SPE - C18/HLB) Hydrolysis->Extraction Analysis LC-MS/MS or GC-MS (Quantification) Extraction->Analysis Data Data Processing (1-N/2-N Ratio) Analysis->Data

Figure 2: Step-by-step analytical workflow for the quantification of carbaryl metabolites.

Data Interpretation & Reference Ranges

Reference Values

Interpretation relies on comparing results against population baselines (e.g., NHANES data).

  • General Population (Background): Typically < 5 µg/L (or < 5 µg/g creatinine).

  • Occupational Exposure: Levels can exceed 100–500 µg/L .

Creatinine Correction

Urinary dilution varies significantly. Always normalize results to creatinine concentration:



Quality Control (Self-Validating System)

A valid run must include:

  • Method Blank: Must be < LOD.

  • Calibration Curve:

    
    .
    
  • QC Samples: Low, Medium, and High spikes (accuracy within ±15%).

  • IS Recovery: Must be consistent (e.g., 50–120%).

References

  • Centers for Disease Control and Prevention (CDC). (2021). Laboratory Procedure Manual: 1- and 2-Naphthol in Urine. Retrieved from [Link]

  • Meeker, J. D., et al. (2007). Utility of urinary 1-naphthol and 2-naphthol levels to assess environmental carbaryl and naphthalene exposure in an epidemiology study. Journal of Exposure Science & Environmental Epidemiology. Retrieved from [Link]

  • Bouchard, M., et al. (2001). Biological monitoring of exposure to organophosphorus and carbamate insecticides. International Archives of Occupational and Environmental Health. Retrieved from [Link]

  • US EPA. (2007). Reregistration Eligibility Decision (RED) for Carbaryl. Retrieved from [Link]

  • Sams, C. (2017).[2][3] Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene. Toxics. Retrieved from [Link]

Sources

The Environmental Fate of Carbaryl Hydrolysis Products: Kinetics, Microbial Pathways, and Toxicological Implications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a broad-spectrum carbamate insecticide utilized extensively in agriculture and turf management. While the parent compound functions as a potent acetylcholinesterase inhibitor, its environmental persistence is largely dictated by its susceptibility to alkaline hydrolysis. The primary hydrolysis products are 1-naphthol , methylamine, and carbon dioxide[1].

From an environmental toxicology and pharmacokinetics perspective, 1-naphthol is of paramount concern. It is often more recalcitrant and exhibits distinct toxicological profiles compared to carbaryl, particularly in aquatic ecosystems[2][3]. This whitepaper provides an in-depth technical analysis of the physicochemical kinetics driving carbaryl hydrolysis, the subsequent environmental fate of 1-naphthol, and the highly specialized microbial degradation pathways that mitigate its accumulation.

Physicochemical Drivers of Carbaryl Hydrolysis

The cleavage of the ester bond between N-methylcarbamic acid and 1-naphthol is the rate-limiting step in the abiotic degradation of carbaryl[4][5]. This hydrolysis reaction is highly dependent on the pH of the aqueous matrix.

Under alkaline conditions, hydrolysis is rapid due to base-catalyzed nucleophilic attack on the carbonyl carbon. At pH 9.0, carbaryl degrades with a half-life (


) of approximately 3.2 hours[1]. Conversely, in neutral to acidic environments, the compound is remarkably stable. At pH 7.0, the half-life extends to 12.1 days, and at pH 5.0, carbaryl can persist for up to 1,600 days[1]. This pH-dependent kinetic profile dictates that carbaryl runoff into alkaline surface waters will rapidly convert into 1-naphthol, shifting the environmental burden to the degradate.

Environmental Fate of 1-Naphthol

Photochemical Degradation

Once formed, 1-naphthol is subjected to direct and indirect photolysis in surface waters. In studies utilizing artificial sunlight (290–360 nm) to mimic the spectral transmission reaching the ocean surface, 1-naphthol degraded to undetectable levels within 2 hours[2]. The primary photoproducts include various naphthoquinones and hydroxyl-substituted naphthoquinones[6]. However, in the absence of UV radiation (e.g., deep water columns or turbid environments), 1-naphthol is highly stable, showing no significant abiotic degradation over 96 hours in sterile dark controls[2].

Sediment Sorption and Ecotoxicity

The bioavailability and toxicity of 1-naphthol are heavily modulated by environmental matrices. Sorption of the compound to soil and sediment is kinetically rapid and depends on organic matter aromaticity and the presence of exchangeable cations[6]. Ecotoxicological assays on midge larvae (Chironomus riparius) demonstrate that the presence of sediment significantly reduces the acute toxicity of 1-naphthol in the 20–30°C temperature range, likely by sequestering the compound and lowering its freely dissolved concentration in the interstitial water[7].

Microbial Biotransformation and Compartmentalization

In soil and raw water matrices, microbial degradation is the primary sink for 1-naphthol in the absence of light. Strains such as Pseudomonas spp. have evolved highly efficient, plasmid-borne operons to utilize carbaryl and 1-naphthol as sole carbon sources[4][8].

Because 1-naphthol is highly toxic to cellular components, these bacteria employ a fascinating spatial compartmentalization strategy:

  • Periplasmic Hydrolysis: Carbaryl hydrolase (CH) is localized in the bacterial periplasm. It hydrolyzes carbaryl into 1-naphthol outside the main cellular compartment, preventing the sudden intracellular accumulation of the toxic degradate[3][8].

  • Cytoplasmic Hydroxylation: 1-naphthol diffuses into the cytoplasm, where a high-affinity enzyme, 1-naphthol-2-hydroxylase (1-NH) , rapidly hydroxylates it at the ortho position to form 1,2-dihydroxynaphthalene[3][5].

  • Ring Cleavage: 1,2-dihydroxynaphthalene undergoes dioxygenase cleavage to salicylaldehyde, followed by oxidation to salicylate, and eventually gentisate, which enters the TCA cycle[4].

Pathway Carbaryl Carbaryl (Periplasm) Naphthol 1-Naphthol (Cytoplasm) Carbaryl->Naphthol Carbaryl Hydrolase (CH) DHN 1,2-Dihydroxynaphthalene Naphthol->DHN 1-Naphthol-2-Hydroxylase (1-NH) Salicylate Salicylate DHN->Salicylate Dioxygenase Cleavage Gentisate Gentisate Salicylate->Gentisate Hydroxylation TCA TCA Cycle Gentisate->TCA Ring Cleavage

Fig 1. Microbial degradation pathway of carbaryl into the TCA cycle.

Quantitative Data Summaries

Table 1: Carbaryl and 1-Naphthol Degradation Kinetics
CompoundEnvironmental Matrix / ConditionHalf-Life (

)
Ref
CarbarylAqueous, pH 9.0 (Dark)3.2 hours[1]
CarbarylAqueous, pH 7.0 (Dark)12.1 days[1]
CarbarylAqueous, pH 5.0 (Dark)1600 days[1]
CarbarylSeawater, UV Irradiated5.0 hours[2]
1-NaphtholSeawater, UV Irradiated< 2.0 hours[2]
1-NaphtholSeawater, Dark (Sterile)Stable (>96 hours)[2]
Table 2: Kinetic Parameters of 1-Naphthol-2-Hydroxylase (1-NH)
Kinetic ParameterValueOptimal CoenzymeRef

(1-naphthol)
9.6 μMNADPH[5]

9.5 μmol/min/mgNADPH[5]

(1-naphthol inhibition)
79.8 μMNADPH[5]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every analytical choice is grounded in the physicochemical properties of the analytes.

Protocol A: Assessment of 1-Naphthol Photodegradation in Aquatic Microcosms

Objective: To quantify the direct photolysis kinetics of 1-naphthol while excluding microbial degradation variables.

  • Matrix Preparation: Filter-sterilize environmental seawater through a 0.22 μm membrane into quartz flasks.

    • Causality: Filtration removes the native microbial consortium, decoupling photolysis from biodegradation. Quartz is used because standard borosilicate glass blocks critical UV wavelengths[2].

  • Analyte Spiking & Equilibration: Spike the matrix with 1.4 × 10⁻⁵ M 1-naphthol. Immediately wrap a subset of flasks in aluminum foil to serve as dark controls.

    • Causality: The dark controls validate the system by proving that any degradation observed in the test group is strictly photo-induced, establishing a reliable baseline[2].

  • Irradiation: Expose the test flasks to F40BL fluorescent UV lamps (290–360 nm) at a constant 24°C.

    • Causality: This specific wavelength range mimics the lowest wavelength of natural sunlight capable of penetrating the ocean surface, ensuring environmental relevance[2].

  • Solid Phase Extraction (SPE): At timed intervals, draw samples through C18 SPE cartridges. Elute with methanol.

    • Causality: SPE concentrates the polar degradates and strips away the high-salt seawater matrix, which would otherwise cause baseline drift and degrade the HPLC column.

  • Quantification: Analyze the eluate via HPLC-UV, monitoring absorbance at 322 nm.

Protocol Step1 1. Matrix Prep (0.22 μm Filter) Step2 2. Analyte Spiking (1-Naphthol + Dark) Step1->Step2 Step3 3. UV Incubation (290-360 nm, 24°C) Step2->Step3 Step4 4. SPE Extraction (C18 Cartridge) Step3->Step4 Step5 5. HPLC-UV (Quantify at 322 nm) Step4->Step5

Fig 2. Self-validating workflow for assessing 1-naphthol photodegradation.

Protocol B: Enzymatic Assay of 1-Naphthol-2-Hydroxylase (1-NH)

Objective: To isolate and measure the kinetics of the primary enzyme responsible for 1-naphthol detoxification in Pseudomonas spp.

  • Cell Lysis & Fractionation: Lyse carbaryl-grown Pseudomonas cells and isolate the membrane-free cytosolic fraction via ultracentrifugation.

    • Causality: Carbaryl hydrolase (CH) resides in the periplasm, while 1-NH is localized in the cytoplasm. Fractionation isolates 1-NH, preventing upstream pathway interference during the assay[3][4].

  • Reaction Mixture Assembly: Combine 100 μM 1-naphthol, 50 mM K-PO₄ buffer (pH 8.0), and NADPH in a 1 mL cuvette.

    • Causality: Kinetic profiling demonstrates that a pH of 8.0 and the use of NADPH (rather than NADH) yield the lowest

      
       and highest 
      
      
      
      , indicating these are the optimal physiological conditions for the enzyme[5].
  • Spectrophotometric Monitoring: Continuously monitor the reaction at 322 nm.

    • Causality: 1-naphthol has a distinct molar extinction coefficient at 322 nm (

      
      ). Tracking the decrease in absorbance at this specific wavelength provides real-time, label-free kinetic data on substrate depletion[4].
      

References

  • Source: orst.
  • (PDF)
  • Source: hawaii.
  • Metabolism of Carbaryl via 1,2-Dihydroxynaphthalene by Soil Isolates Pseudomonas sp.
  • Source: nih.
  • Source: asm.
  • Source: mdpi.
  • Source: tandfonline.

Sources

Methodological & Application

Application Note: High-Efficiency Extraction and Quantification Protocol for Carbaryl Metabolites (1-Naphthol) from Human Urine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Significance

Carbaryl (1-naphthyl-N-methylcarbamate) is a broad-spectrum carbamate insecticide widely utilized in agriculture and pest control[1]. Upon human exposure, carbaryl is rapidly metabolized and excreted in the urine primarily as 1-naphthol, which is heavily conjugated with glucuronic acid and sulfate[2]. Because 1-naphthol is also a metabolite of naphthalene, its quantification in urine serves as a critical, albeit dual-purpose, biomarker for assessing both occupational and environmental exposures[1][3].

This application note details a robust, self-validating analytical workflow for the extraction of 1-naphthol from human urine. By combining rigorous enzymatic deconjugation with highly selective Solid-Phase Extraction (SPE), this protocol effectively isolates the target analyte from the complex urochrome matrix, preparing it for high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis[4][5].

Principles of the Method: The "Why" Behind the Workflow

To ensure trustworthiness and reproducibility, this protocol is built upon three mechanistic pillars:

  • Enzymatic Deconjugation: 1-Naphthol is excreted as hydrophilic glucuronide and sulfate conjugates. Direct extraction of the free phenolic metabolite is impossible without prior hydrolysis. We utilize

    
    -glucuronidase/arylsulfatase to enzymatically cleave these bonds without degrading the target molecule[6][7].
    
  • Solid-Phase Extraction (SPE) Dynamics: A polymeric reversed-phase sorbent (e.g., Isolute 101 or Oasis HLB) is selected over traditional Liquid-Liquid Extraction (LLE). SPE minimizes solvent consumption, eliminates emulsion formation, and provides superior cleanup of polar urinary interferences[4][8].

  • Self-Validating Isotope Dilution: The protocol mandates the addition of a deuterated internal standard (e.g.,

    
    -1-naphthol) prior to any sample manipulation. This ensures that any physical losses during SPE or ion suppression during MS analysis are mathematically normalized, guaranteeing quantitative accuracy[4].
    

Materials and Reagents

  • Analytical Standards: 1-Naphthol (analytical grade),

    
    -1-naphthol (Internal Standard)[4].
    
  • Enzyme:

    
    -glucuronidase/arylsulfatase (e.g., from Helix pomatia)[7].
    
  • Reagents: Sodium acetate buffer (0.5 M, pH 5.0), Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ultrapure water (18.2 M

    
    cm), Ascorbic acid[4][6].
    
  • Consumables: Polymeric reversed-phase SPE cartridges (e.g., 200 mg/3 mL), 8-mL and 1.8-mL amber glass vials[4].

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Enzymatic Deconjugation
  • Thawing and Aliquoting: Thaw urine samples to room temperature and vortex thoroughly to dissolve any precipitates. Transfer exactly 2.0 mL of urine into an 8-mL amber glass screw-cap vial.

    • Causality: Amber glass is mandatory as naphthols are highly photosensitive and prone to UV-induced degradation[4].

  • Antioxidant and Internal Standard Addition: Add 150 µL of freshly prepared ascorbic acid solution and 50 µL of the internal standard (ISTD) spiking solution.

    • Causality: Ascorbic acid acts as an antioxidant shield, preventing the oxidative degradation of 1-naphthol during the prolonged incubation. Adding the ISTD at this exact stage embeds a self-validating recovery system into the assay[4].

  • Buffering: Add 1.0 mL of 0.5 M sodium acetate buffer (pH 5.0) and vortex for 10 seconds.

    • Causality: The Helix pomatia enzyme requires a strictly controlled, slightly acidic microenvironment (pH 5.0) to function at peak efficiency[4][7].

  • Hydrolysis: Add 20 µL of

    
    -glucuronidase/arylsulfatase. Vortex briefly and incubate in a water bath at 37°C for 16 hours (overnight).
    
    • Causality: This extended enzymatic cleavage liberates the free 1-naphthol necessary for successful reversed-phase extraction[6][7].

Phase 2: Solid-Phase Extraction (SPE) Workflow
  • Sorbent Conditioning: Place the SPE cartridges onto a vacuum manifold. Wash twice with 1.5 mL of Methanol, followed by two washes of 1.5 mL ultrapure water and 2.0 mL of sodium acetate buffer.

    • Causality: Methanol solvates the polymer chains to maximize surface area. The buffer equilibrates the column to the exact pH of the loaded sample, preventing premature analyte breakthrough[4][6].

  • Sample Loading: Centrifuge the hydrolyzed urine sample to remove precipitated proteins. Load 3.0 mL of the supernatant onto the cartridge. Do not apply vacuum; allow it to pass by gravity.

    • Causality: Gravity loading maximizes the contact time between the analyte and the sorbent pores, ensuring quantitative retention[4].

  • Interference Washing: Wash the cartridge sequentially with 3.0 mL of sodium acetate buffer, 1.5 mL of ultrapure water, and 2.0 mL of 20% aqueous methanol.

    • Causality: This specific gradient removes polar urinary salts and urobilin pigments. Because the pKa of 1-naphthol is ~9.3, it remains fully protonated (neutral) at this pH and strongly bound to the sorbent during the 20% methanol wash[4][6].

  • Drying: Apply full vacuum for 10 minutes, transfer the cartridge to a plastic tube, and centrifuge at 1600 × g for 10 minutes to remove residual liquid.

    • Causality: Complete removal of water is critical; residual aqueous droplets will impede the subsequent evaporation step and cause poor peak shape during chromatography[4].

Phase 3: Elution and Reconstitution
  • Analyte Elution: Elute the 1-naphthol into a 1.8-mL amber glass vial by applying 0.5 mL of Acetonitrile three consecutive times (total 1.5 mL)[4][6].

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C[4].

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis[6]. (Note: For GC-MS, derivatization with acetic anhydride or MTBDMSTFA is required prior to injection[6][7]).

Analytical Validation Data

The following table summarizes the expected quantitative performance metrics for 1-naphthol extraction from human urine, synthesized from validated biomonitoring studies[8][9][10].

Analytical Parameter1-Naphthol Performance Metrics
Limit of Detection (LOD) 0.125 µM (Fluorescence) / < 0.5 µg/L (LC-MS/MS)
Limit of Quantification (LOQ) 0.350 µM / 1.0 µg/L
Linear Dynamic Range 1.0 – 500 µg/L
Extraction Recovery (SPE) 92% – 104%
Intra-day Precision (RSD) < 4.0%
Inter-day Precision (RSD) < 5.0%

Experimental Workflow Visualization

SPE_Workflow Urine Urine Sample Aliquot (Contains Conjugated 1-Naphthol) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/arylsulfatase, 37°C, 16h) Urine->Hydrolysis Add Enzyme & Buffer SPE_Load Sample Loading (Hydrolyzed Urine, Gravity Flow) Hydrolysis->SPE_Load Deconjugated 1-Naphthol SPE_Condition SPE Conditioning (Methanol & Sodium Acetate Buffer) SPE_Condition->SPE_Load Prepares Sorbent Bed SPE_Wash Washing Step (Buffer, H2O, 20% Methanol) SPE_Load->SPE_Wash Retains Target Analytes SPE_Elute Elution (1.5 mL Acetonitrile) SPE_Wash->SPE_Elute Removes Polar Interferences Evap Evaporation & Reconstitution (N2 stream, Mobile Phase) SPE_Elute->Evap Extracts 1-Naphthol Analysis LC-MS/MS Analysis (Isotope Dilution Quantification) Evap->Analysis Ready for Injection

Workflow diagram detailing the enzymatic hydrolysis and solid-phase extraction of 1-naphthol.

References

  • Publisso (The MAK Collection for Occupational Health and Safety) . Naphthalene – Determination of 1,2-dihydroxynaphthalene, 1-naphthol and 2-naphthol in urine by GC-MS. Available at: [Link]

  • National Institutes of Health (NIH / PMC) . Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene. Available at: [Link]

  • Taylor & Francis Online . A Micellar Liquid Chromatographic Method for the Determination of Carbaryl and 1-Naphthol in Biological Samples. Available at: [Link]

  • ScienceDirect / DOI . Analytical methods for the determination of α-naphthol and β-naphthol in biological and environmental samples: a review. Available at:[Link]

Sources

LC-MS/MS transitions for 5,6-Dihydrodihydroxycarbaryl analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Methodology for the Quantification of 5,6-Dihydrodihydroxycarbaryl in Biological Matrices

Mechanistic Context & Significance

Carbaryl (1-naphthyl N-methylcarbamate) is a globally utilized carbamate insecticide known for its reversible inhibition of acetylcholinesterase[1]. In mammalian models and human exposure cases, carbaryl undergoes rapid and extensive hepatic biotransformation. Cytochrome P450 enzymes catalyze the epoxidation of the naphthalene ring, which is subsequently hydrolyzed by epoxide hydrolase to form 5,6-dihydro-5,6-dihydroxycarbaryl (commonly referred to as carbaryl diol)[2].

Because this compound is a primary, highly specific biomarker of carbaryl exposure excreted predominantly in urine and feces[2],[3], its precise quantification is critical for toxicological and pharmacokinetic studies. However, the diol undergoes rapid Phase II metabolism to form bulky glucuronide and sulfate conjugates[4]. Therefore, an accurate analytical protocol must incorporate rigorous enzymatic deconjugation prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis to measure the total biomarker load.

Pathway C Carbaryl (Parent Insecticide) CYP Cytochrome P450 (Epoxidation) C->CYP E Naphthalene Epoxide Intermediate CYP->E EH Epoxide Hydrolase (Hydrolysis) E->EH D This compound (Target Metabolite) EH->D UGT UGT / SULT (Conjugation) D->UGT G Glucuronide/Sulfate Conjugates UGT->G

Caption: Carbaryl metabolic pathway highlighting the formation of this compound.

Analytical Strategy & Causality

Designing a robust LC-MS/MS assay for this metabolite requires understanding the physical chemistry and fragmentation mechanics of carbamates.

  • Sample Preparation Causality : We utilize a Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) chemistry. The polymeric sorbent effectively retains both the highly polar diol metabolite and the relatively non-polar parent carbaryl, ensuring high recovery across a broad polarity spectrum without the need for extreme pH adjustments.

  • Enzymatic Hydrolysis Causality : To measure the total metabolite load, samples are pre-treated with

    
    -glucuronidase/arylsulfatase. This cleaves the highly polar conjugate groups, reverting the molecule to the free this compound state[4].
    
  • MS/MS Fragmentation Causality : Carbamates exhibit a highly predictable fragmentation pathway in positive Electrospray Ionization (ESI+). The protonated precursor ion

    
     undergoes a characteristic neutral loss of methyl isocyanate (
    
    
    
    , 57 Da) resulting from the cleavage of the carbamate ester bond[5].
    • For Carbaryl (

      
      , exact mass 201.08 Da[6]), the 
      
      
      
      is m/z 202.1. Loss of 57 Da yields the 1-naphthol fragment at m/z 145.1. A subsequent loss of water (
      
      
      , 18 Da) yields m/z 127.0[7].
    • For This compound (

      
      , exact mass 235.08 Da), the 
      
      
      
      is m/z 236.1. The neutral loss of methyl isocyanate (57 Da) yields a diagnostic product ion at m/z 179.1. Further dehydration (loss of
      
      
      , 18 Da) generates a secondary product ion at m/z 161.1.

Experimental Protocol

Reagents & Materials
  • Standards : Carbaryl, this compound, Carbaryl-d7 (Internal Standard).

  • Enzymes :

    
    -glucuronidase/arylsulfatase (from Helix pomatia).
    
  • SPE Cartridges : Polymeric HLB (30 mg, 1 cc).

  • Mobile Phases : (A) 0.1% Formic acid in LC-MS grade water; (B) 0.1% Formic acid in LC-MS grade acetonitrile. (Note: Formic acid acts as a proton donor, significantly enhancing the ionization efficiency of the carbamate ester bond to form

    
     species).
    
Sample Preparation (Urine/Plasma)
  • Spiking : Aliquot 500 µL of biological sample into a clean microcentrifuge tube. Spike with 10 µL of Carbaryl-d7 IS (1 µg/mL).

  • Hydrolysis : Add 500 µL of 0.1 M acetate buffer (pH 5.0) and 20 µL of

    
    -glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours to ensure complete deconjugation of glucuronides and sulfates[4].
    
  • SPE Conditioning : Condition the HLB cartridge with 1 mL methanol followed by 1 mL water.

  • Loading & Washing : Load the hydrolyzed sample onto the cartridge. Wash with 1 mL of 5% methanol in water to remove salts and endogenous polar interferences.

  • Elution : Elute the target analytes with 1 mL of 100% methanol.

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B) and transfer to an autosampler vial.

Workflow S1 Sample Collection (Urine/Plasma) S2 Enzymatic Hydrolysis (β-Glucuronidase) S1->S2 S3 SPE Clean-up (HLB Cartridge) S2->S3 S4 LC Separation (C18 Column) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5 S6 Data Analysis & Quantification S5->S6

Caption: Step-by-step sample preparation and LC-MS/MS workflow for metabolite quantification.

Liquid Chromatography (LC) Conditions
  • Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5 µL.

Table 1: LC Gradient Conditions

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic)
0.0 90 10
1.0 90 10
5.0 10 90
7.0 10 90
7.1 90 10

| 10.0 | 90 | 10 |

Mass Spectrometry (MS/MS) Parameters
  • Ionization : ESI Positive mode.

  • Capillary Voltage : 3.5 kV.

  • Desolvation Temperature : 400°C.

Table 2: MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Carbaryl 202.1 145.1 15 Quantifier
Carbaryl 202.1 127.0 25 Qualifier
This compound 236.1 179.1 15 Quantifier
This compound 236.1 161.1 25 Qualifier

| Carbaryl-d7 (IS) | 209.1 | 152.1 | 15 | Internal Standard |

System Suitability & Self-Validating QC

To ensure the trustworthiness of the generated data, this protocol acts as a self-validating system by mandating the following Quality Control (QC) checks within every analytical batch:

  • Matrix Blanks : Inject an unspiked, extracted matrix blank immediately before the calibration curve and after the highest calibrator. The signal in the blank must be <5% of the Lower Limit of Quantification (LLOQ) to verify the absence of column carryover.

  • Internal Standard Tracking : The peak area of Carbaryl-d7 must remain within

    
    15% across all samples (standards, QCs, and unknowns). Deviations beyond this threshold indicate severe matrix ion suppression or extraction failures, invalidating the specific sample result.
    
  • Ion Ratio Verification : The ratio of the quantifier transition to the qualifier transition (e.g., 179.1 / 161.1 for the diol) must be within

    
    20% of the ratio established by the neat standard. This confirms peak purity and prevents false positives arising from isobaric matrix interferences.
    

References

1.[1] Title: CARBARYL: UPDATED TOXICOLOGY CHAPTER FOR RED. Source: regulations.gov. URL: 2.[7] Title: Analysis of 81 pesticides and metabolite residues in fruits and vegetables. Source: jfda-online.com. URL: 3.[5] Title: Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM. Source: agilent.com. URL: 4.[2] Title: CARBARYL (008) First draft prepared by Eloisa Dutra Caldas. Source: fao.org. URL: 5.[4] Title: LC-MS/MS procedure for the simultaneous determination of N-acetyl-S-(1-naphthyl)cysteine. Source: researchgate.net. URL: 6.[6] Title: Carbaryl | C12H11NO2 | CID 6129 - PubChem. Source: nih.gov. URL: 7.[3] Title: Metabolism Of Carbamate Insecticides. Source: epa.gov. URL:

Sources

Application Note: Enzymatic Hydrolysis of Conjugated Carbaryl Metabolites for Biomonitoring

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Toxicologists in Pharmacokinetics and Environmental Health.

Mechanistic Background: Carbaryl Metabolism

Carbaryl is a widely utilized N-methylcarbamate insecticide. In mammalian systems, its primary detoxification pathway involves rapid Phase I hydrolysis mediated by nonspecific esterases, which cleave the carbamate ester bond to yield the primary aglycone, 1-naphthol[1]. Because 1-naphthol is highly lipophilic and reactive, it immediately undergoes Phase II biotransformation. Hepatic uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) conjugate 1-naphthol into highly water-soluble 1-naphthyl-glucuronide and 1-naphthyl-sulfate, which are subsequently excreted in urine[1][2].

For accurate human biomonitoring and pharmacokinetic modeling, measuring only the free (unconjugated) 1-naphthol severely underestimates total exposure. Therefore, analytical protocols require a robust deconjugation step to cleave the glucuronide and sulfate moieties, yielding "total 1-naphthol" as the definitive biomarker of carbaryl exposure[1].

Pathway C Carbaryl N 1-Naphthol (Aglycone) C->N Nonspecific Esterases (Phase I) G 1-Naphthyl-Glucuronide N->G UGTs (Phase II) S 1-Naphthyl-Sulfate N->S SULTs (Phase II)

Carbaryl Phase I hydrolysis and Phase II conjugation pathways.

Rationale for Enzymatic Deconjugation

Historically, analytical laboratories employed harsh acid hydrolysis (e.g., 2N HCl at 95°C) to break these conjugate bonds[3]. However, extreme acidic conditions frequently degrade the aglycone and generate severe matrix interferences, reducing the signal-to-noise ratio during downstream liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Enzymatic hydrolysis provides a mild, highly specific alternative. The standard approach utilizes a dual-enzyme system containing both


-glucuronidase and arylsulfatase[4]. Extracts from the Roman snail (Helix pomatia) are considered the gold standard for this application because they naturally express high titers of both enzymes, enabling the simultaneous cleavage of O-glucuronides and sulfates in a single incubation step[5].
Quantitative Comparison of Hydrolysis Strategies
MethodReagent / Enzyme SourceTarget ConjugatesOptimal pHIncubationCausality & Drawbacks
Acid Hydrolysis 2N Hydrochloric AcidBoth< 1.095°C, 30 minCauses analyte degradation; severe matrix interference[3].
Dual Enzymatic Helix pomatia extractGlucuronides & Sulfates5.0 - 5.537°C, 16 hGold standard; efficiently cleaves both conjugates simultaneously[4][5].
Single Enzymatic Recombinant E. coliGlucuronides only6.5 - 7.055°C, 30 minRapid kinetics, but completely fails to cleave 1-naphthyl-sulfate[5].

Self-Validating Protocol for Total 1-Naphthol Quantification

As a Senior Application Scientist, I emphasize that a protocol is only as reliable as its internal controls. The following methodology is designed as a self-validating system , ensuring that matrix effects do not compromise the integrity of the data.

Workflow S1 1. Urine Aliquot + Internal Standard S2 2. Buffer Addition (pH 5.5) S1->S2 S3 3. Helix pomatia Enzyme Addition S2->S3 S4 4. Incubation (37°C, 16h) S3->S4 S5 5. Solid Phase Extraction (SPE) S4->S5 S6 6. LC-MS/MS Quantification S5->S6

Step-by-step sample preparation workflow for total 1-naphthol quantification.

Step-by-Step Methodology & Causality

Step 1: Sample Preparation & Isotope Spiking

  • Action: Aliquot 2.0 mL of the urine sample into a clean borosilicate glass tube. Immediately spike with 20 µL of isotopically labeled internal standard (

    
    -1-naphthol).
    
  • Causality: Introducing the internal standard before any sample manipulation creates a self-validating mathematical ratio. Any subsequent losses during hydrolysis, matrix-induced enzyme inhibition, or extraction inefficiencies will equally affect the native analyte and the internal standard, ensuring accurate absolute quantification[5].

Step 2: Matrix Buffering

  • Action: Add 1.0 mL of 0.5 M sodium acetate buffer (pH 5.5) to the urine[4].

  • Causality: Human urine pH varies drastically (pH 4.5–8.0). Helix pomatia

    
    -glucuronidase requires a strictly controlled acidic environment (optimal pH 5.0–5.5) to protonate the glycosidic bond for enzymatic cleavage. Failure to buffer the matrix will result in erratic, incomplete deconjugation[4][5].
    

Step 3: Enzyme Addition

  • Action: Add 25 µL of crude Helix pomatia aqueous extract (containing ≥100,000 U/mL

    
    -glucuronidase and ≥47,500 U/mL arylsulfatase)[4][5].
    
  • Causality: Unlike genetically engineered E. coli enzymes that only possess glucuronidase activity, the snail extract contains the mandatory arylsulfatase required to cleave 1-naphthyl-sulfate, which can represent a significant portion of the excreted carbaryl metabolites[2][5].

Step 4: Incubation

  • Action: Seal the tubes and incubate in a gently shaking water bath at 37°C for 16 hours (overnight)[4].

  • Causality: 37°C provides the optimal thermodynamic energy for enzyme kinetics without denaturing the tertiary structure of the proteins. The 16-hour duration ensures asymptotic, 100% cleavage of sterically hindered O-glucuronides[4][5].

Step 5: Reaction Quenching & Solid Phase Extraction (SPE)

  • Action: Quench the reaction by adding 1.0 mL of 0.5 M NaOH, shifting the pH outside the enzyme's functional range. Proceed to SPE using a polymeric reversed-phase cartridge (e.g., Isolute® 101 or Oasis HLB) to isolate the free 1-naphthol from the biological matrix[4].

Step 6: Self-Validation Quality Control (QC) Check

  • Action: In parallel with every batch, run a blank urine sample spiked with 50 ng/mL of synthetic 1-naphthyl-glucuronide.

  • Causality: If the final LC-MS/MS data shows <95% recovery of free 1-naphthol in this QC sample, the batch must be flagged for matrix-induced enzyme inhibition or enzyme degradation. This step validates the hydrolytic integrity of the entire assay.

References

1.[1] BIOMONITORING OF PESTICIDES: PHARMACOKINETICS OF ORGANOPHOSPHORUS AND CARBAMATE INSECTICIDES. Source: cdc.gov. URL: 2.[3] Metabolism of Carbamate Insecticides. Source: epa.gov. URL: 3.[2] 262. Carbaryl (WHO Pesticide Residues Series 3). Source: inchem.org. URL: 4.[4] Analytical methods for the determination of α-naphthol and β-naphthol in biological and environmental samples: a review. Source: doi.org. URL: 5.[5] Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. Source: researchgate.net. URL:

Sources

synthesis of 5,6-dihydro-5,6-dihydroxycarbaryl reference standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Purification of the trans-5,6-Dihydro-5,6-dihydroxycarbaryl Reference Standard

Executive Summary

Carbaryl (1-naphthyl methylcarbamate) is a widely utilized broad-spectrum carbamate insecticide. In mammalian systems, carbaryl undergoes extensive biotransformation, primarily driven by cytochrome P450-mediated ring epoxidation followed by epoxide hydrolase activity[1]. This pathway yields trans-5,6-dihydro-5,6-dihydroxycarbaryl, the principal urinary and fecal metabolite used as a definitive biomarker for carbaryl exposure[2].

For toxicological and environmental monitoring, laboratories require high-purity reference standards of this specific trans-dihydrodiol. While enzymatic synthesis using mutant bacterial strains typically yields cis-dihydrodiols, the mammalian metabolite is exclusively the trans isomer. This application note details a field-proven, chemoselective synthetic route to produce the trans isomer, based on the foundational methodology of Richey et al.[3], enhanced with modern self-validating quality control parameters.

Mechanistic Rationale & Synthetic Strategy

The synthesis of trans-5,6-dihydro-5,6-dihydroxycarbaryl requires overcoming two major chemical hurdles:

  • Regioselectivity: Oxidizing only one of the two aromatic rings of the naphthalene core.

  • Diastereoselectivity & Chemoselectivity: Reducing the resulting quinone to a trans-dihydrodiol while preventing spontaneous aromatization, and selectively carbamoylating the phenolic hydroxyl over the aliphatic diols.

To achieve this, we utilize a four-step self-validating workflow. The process begins with the regioselective Teuber oxidation of 1,5-dihydroxynaphthalene using Fremy's salt, followed by a controlled hydride reduction. A critical chemoselective purification step utilizing borate complexation isolates the target trans-diol from catechol byproducts, setting the stage for a final regioselective carbamoylation.

SynthesisWorkflow SM 1,5-Dihydroxynaphthalene (Starting Material) Step1 Regioselective Oxidation Fremy's Salt (Teuber Reaction) SM->Step1 Int1 5-Hydroxy-1,2-naphthoquinone (Red-Orange Intermediate) Step1->Int1 Step2 Diastereoselective Reduction NaBH4 in Methanol Int1->Step2 Mix Reaction Mixture: trans-Dihydrodiol + Catechol Byproduct Step2->Mix Step3 Chemoselective Purification Borate/Molybdate Complexation Mix->Step3 Int2 trans-5,6-Dihydro-5,6-dihydroxy-1-naphthol (Penultimate Product) Step3->Int2 Aqueous phase retains catechol Step4 Regioselective Carbamoylation Methyl Isocyanate (MIC) Int2->Step4 Product trans-5,6-Dihydro-5,6-dihydroxycarbaryl (Reference Standard) Step4->Product

Synthetic workflow for trans-5,6-dihydro-5,6-dihydroxycarbaryl.

Self-Validating Experimental Protocols

Step 1: Regioselective Oxidation (Teuber Reaction)

Causality: Fremy's salt (potassium nitrosodisulfonate) is a mild, single-electron oxidant. It abstracts a hydrogen atom from the phenol to form a phenoxy radical, which reacts with a second equivalent of the salt to yield an ortho-quinone. Once the first ring is oxidized, its electron-withdrawing nature strongly deactivates the fused system, preventing the second phenolic ring from oxidizing[3].

  • Dissolve 24 g of KHSO₄ and 51 g of KH₂PO₄ in 9.6 L of deionized water to create a pH 5.0 buffer.

  • Add 140 g (dry weight equivalent) of moist potassium nitrosodisulfonate.

  • Immediately upon dissolution, add 24 g of 1,5-dihydroxynaphthalene dissolved in 1.5 L of methanol.

  • Stir continuously at room temperature for 1.5 hours.

  • Isolate the precipitated solid via vacuum filtration and dry under a nitrogen stream.

  • Validation Checkpoint: This step is visually self-validating. The successful formation of 5-hydroxy-1,2-naphthoquinone is confirmed by the precipitation of distinct, bright red-orange needles. A brown or black tar indicates over-oxidation or degraded Fremy's salt.

Step 2: Diastereoselective Reduction

Causality: Hydride reduction of the ortho-quinone yields a mixture of the target trans-dihydrodiol and an aromatized catechol byproduct (1,2,5-trihydroxynaphthalene). The trans stereochemistry is kinetically favored; the first hydride attack creates an alkoxide intermediate that sterically blocks the same face, forcing the second hydride to attack from the opposite face.

  • Suspend 9.8 g of 5-hydroxy-1,2-naphthoquinone in 250 mL of anhydrous methanol.

  • Chill the suspension to 0°C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) in small portions over 30 minutes, maintaining the temperature below 5°C.

  • Quench the reaction by carefully adding 1M HCl until the pH reaches 6.0.

  • Validation Checkpoint: TLC (Silica, 70:30 Hexane/EtOAc) must show the complete disappearance of the red-orange starting material spot, replaced by two distinct UV-active spots (the dihydrodiol and the catechol).

Step 3: Chemoselective Purification

Causality: Standard chromatography struggles to separate the dihydrodiol from the catechol byproduct. However, catechols (having coplanar adjacent hydroxyls) form highly stable, water-soluble cyclic complexes with borate and molybdate. The trans-dihydrodiol, possessing a pseudo-diaxial/diequatorial geometry, cannot bridge the boron atom due to severe ring strain, allowing it to be easily extracted into an organic phase[3].

  • Dissolve the crude reduction mixture in 500 mL of an aqueous solution containing an excess of boric acid and sodium molybdate.

  • Transfer to a separatory funnel and extract three times with 200 mL of ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield trans-5,6-dihydro-5,6-dihydroxy-1-naphthol.

  • Validation Checkpoint: Catechols rapidly auto-oxidize to colored quinones in air. A colorless to pale-yellow organic extract confirms the complete sequestration of the catechol byproduct into the aqueous borate layer.

Step 4: Regioselective Carbamoylation

Causality: The C1 phenolic hydroxyl (pKa ~9.5) is vastly more acidic than the C5/C6 aliphatic hydroxyls (pKa ~16). By using a mild base catalyst, the phenoxide is preferentially formed, making it a highly reactive nucleophile toward the electrophilic methyl isocyanate (MIC). This kinetic preference allows carbamoylation without the need for protecting groups on the diol.

  • Dissolve the purified trans-diol in 100 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Add a catalytic amount (0.1 eq) of triethylamine (TEA).

  • Dropwise, add 1.05 equivalents of methyl isocyanate (MIC). (Caution: MIC is highly toxic; perform strictly in a specialized fume hood).

  • Stir at room temperature for 4 hours.

  • Concentrate the solvent under reduced pressure and recrystallize the residue from hot ethanol.

  • Validation Checkpoint: LC-MS/MS analysis must show a single major peak. The absence of di- or tri-carbamoylated species (which would appear at +57 Da or +114 Da increments) validates the regioselectivity of the reaction.

Quantitative Analytical Summary

To ensure the integrity of the reference standard for downstream pharmacokinetic or environmental assays, the synthesized compound and its intermediates should match the following physicochemical and mass spectrometry profiles:

CompoundMolecular WeightExact Mass (m/z)Physical AppearanceKey Diagnostic Feature
1,5-Dihydroxynaphthalene 160.17 g/mol 160.05Gray/Tan PowderStrong UV absorbance at 298 nm
5-Hydroxy-1,2-naphthoquinone 174.15 g/mol 174.03Red-Orange NeedlesVisible absorbance (red shift)
trans-5,6-Dihydro-5,6-dihydroxy-1-naphthol 178.18 g/mol 178.06Off-White SolidLack of borate complexation
trans-5,6-Dihydro-5,6-dihydroxycarbaryl 235.24 g/mol 235.08White Crystalline SolidMS/MS fragment at m/z 178

Note: The exact mass of the final reference standard [M]⁺ is 235.084, with a primary fragmentation pathway involving the loss of the carbamate side chain (loss of 57 Da) to yield the m/z 178 daughter ion[3].

References

  • Richey, F. A., Bartley, W. J., Fitzpatrick, J. T., & Kurtz, A. P. (1972). Chemical synthesis of the carbaryl metabolite trans-5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate. Journal of Agricultural and Food Chemistry, 20(4), 825-828.
  • Food and Agriculture Organization of the United Nations (FAO/WHO). (2002). Pesticide residues in food - Carbaryl.
  • GulfLINK / Health.mil. Carbaryl Toxicity Summary.

Sources

Application Note: Sample Preparation & Quantification of 5,6-Dihydrodihydroxycarbaryl in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details a robust, high-sensitivity protocol for the extraction and LC-MS/MS quantification of 5,6-dihydro-5,6-dihydroxycarbaryl (5,6-diol-carbaryl) in human plasma. As a major Phase I metabolite of the carbamate insecticide Carbaryl, this analyte presents specific analytical challenges due to its increased polarity (two hydroxyl groups) and the inherent hydrolytic instability of the carbamate ester linkage. This protocol utilizes a specialized Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid Phase Extraction (SPE) workflow to ensure high recovery of the polar metabolite while effectively removing plasma phospholipids and proteins.

Part 1: Chemical & Biological Context[1][2]

The Analyte
  • Compound: 5,6-Dihydro-5,6-dihydroxycarbaryl[1][2]

  • Origin: Formed via the oxidation of Carbaryl by Cytochrome P450 (CYP450) to an epoxide intermediate (Carbaryl-5,6-epoxide), followed by hydrolysis via Epoxide Hydrolase.

  • Key Properties:

    • Polarity: Significantly more polar (LogP < 1.0) than parent Carbaryl (LogP ~2.3) due to the vicinal diol moiety.

    • Stability: The carbamate linkage (

      
      ) is susceptible to chemical hydrolysis, particularly at pH > 7.0 and elevated temperatures, yielding 1-naphthol derivatives.
      
    • Matrix Interaction: The diol functionality increases the potential for hydrogen bonding with plasma proteins.

Metabolic Pathway Visualization

The following diagram illustrates the formation of 5,6-dihydrodihydroxycarbaryl and its relationship to the parent compound.

CarbarylMetabolism Carbaryl Carbaryl (Parent) Epoxide Carbaryl-5,6-epoxide (Unstable Intermediate) Carbaryl->Epoxide CYP450 Oxidation Hydrolysis 1-Naphthol (Degradant) Carbaryl->Hydrolysis Chemical/Enzymatic Hydrolysis (pH > 7) Diol 5,6-Dihydro-5,6-dihydroxycarbaryl (Target Analyte) Epoxide->Diol Epoxide Hydrolase Diol->Hydrolysis Degradation

Figure 1: Metabolic pathway of Carbaryl leading to the target 5,6-dihydrodihydroxy metabolite. Note the parallel hydrolysis pathway that must be inhibited during sample prep.

Part 2: Method Development Logic (The "Why")

Stabilization Strategy

Problem: Spontaneous hydrolysis of the carbamate ester leads to underestimation of the analyte and formation of artifacts (1-naphthol). Solution: Immediate acidification of plasma upon collection.

  • Mechanism: Lowering pH to ~3.0–4.0 protonates the leaving group potential and stabilizes the carbonyl carbon against nucleophilic attack by water.

  • Protocol: Use K2EDTA tubes pre-spiked with 0.1% (v/v) Formic Acid or process immediately with acidic buffers.

Extraction Mode Selection: SPE vs. LLE

Choice: Solid Phase Extraction (SPE) - Polymeric HLB

  • Why not LLE? Liquid-Liquid Extraction (LLE) with non-polar solvents (Hexane/MTBE) recovers the parent Carbaryl well but often yields poor recovery (<50%) for the polar 5,6-diol metabolite.

  • Why HLB? The polymeric sorbent contains both lipophilic divinylbenzene (retains parent) and hydrophilic N-vinylpyrrolidone (retains polar diol) moieties. This allows for a "universal" extraction that captures the metabolite without breakthrough during the load step.

Part 3: Detailed Experimental Protocol

Materials & Reagents
ComponentGrade/SpecificationPurpose
Methanol (MeOH) LC-MS GradeElution solvent
Water LC-MS GradeWash/Load solvent
Formic Acid (FA) >98% PuritypH stabilization
Ammonium Acetate HPLC GradeBuffer modifier
SPE Cartridge Polymeric HLB (30 mg / 1 cc)Analyte isolation
Internal Standard Carbaryl-d7 or 1-Naphthol-d7Normalization
Sample Collection & Pre-treatment[5]
  • Collection: Collect whole blood into K2EDTA tubes.

  • Stabilization: Immediately add 20 µL of 5% Formic Acid per 1 mL of blood to prevent hydrolysis. Invert gently.

  • Separation: Centrifuge at 2,000 x g for 10 mins at 4°C to harvest plasma.

  • Aliquot: Transfer plasma to cryovials. Store at -80°C if not analyzing immediately.

Extraction Workflow (HLB SPE)

This workflow is optimized to retain the polar diol while washing away salts and proteins.

SPE_Workflow Step1 1. Pre-treatment 200 µL Plasma + 10 µL IS + 200 µL 0.1% Formic Acid (aq) Step2 2. Conditioning 1 mL MeOH -> 1 mL Water Step1->Step2 Step3 3. Load Sample Gravity feed or low vacuum Step2->Step3 Step4 4. Wash Step (Critical) 1 mL 5% MeOH in Water Step3->Step4 Discard Waste Step5 5. Elution 2 x 250 µL Methanol Step4->Step5 Target Analyte Retained Step6 6. Reconstitution Evaporate (N2, 40°C) Reconstitute in 100 µL Mobile Phase Step5->Step6 Collect Eluate

Figure 2: SPE Workflow. Note the Wash Step uses only 5% Methanol. Higher organic content (>10%) in the wash may cause premature elution of the polar this compound.

LC-MS/MS Conditions
  • Column: C18 Polar-Embedded (e.g., Waters Acquity HSS T3 or Phenomenex Kinetex Biphenyl), 2.1 x 100 mm, 1.8 µm.

    • Reasoning: Standard C18 may suffer from "dewetting" or poor retention of the polar diol. Polar-embedded phases improve retention of polar metabolites in high-aqueous conditions.

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient:

    • 0-1 min: 5% B (Focusing)

    • 1-6 min: 5% -> 90% B

    • 6-8 min: 90% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Detection: ESI Positive Mode (M+H)+.

    • MRM Transition: m/z 236.1 -> 179.1 (Loss of methyl isocyanate) is common for carbaryl derivatives.

Part 4: Validation & Quality Control

Acceptance Criteria (Bioanalytical Method Validation)
ParameterCriterionNotes
Linearity r² > 0.99Weighted 1/x² regression
Accuracy 85-115%80-120% at LLOQ
Precision (CV) < 15%< 20% at LLOQ
Recovery > 80%Consistent across low/high QC
Matrix Effect 85-115%Assess using post-extraction spike
Troubleshooting Guide
  • Low Recovery of Diol:

    • Cause: Wash step too strong (removing polar analyte).

    • Fix: Reduce wash solvent to 100% Water or <5% MeOH. Ensure sample pH is acidic (<4) before loading to maximize retention on HLB.

  • Peak Tailing:

    • Cause: Secondary interactions with silanols.

    • Fix: Increase Ammonium Formate concentration in Mobile Phase A (up to 5mM).

  • Degradation:

    • Cause: Plasma pH drifted neutral/basic during storage.

    • Fix: Verify acidification of plasma aliquots. Keep samples on ice during prep.

References

  • United States Environmental Protection Agency (EPA). (2004).[3] Carbaryl Environmental Chemistry Method - LC/MS/MS Analysis. Retrieved from [Link]

  • Food and Agriculture Organization (FAO). (2001). Carbaryl: Pesticide Residues in Food - Toxicological Evaluations. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Carbaryl Compound Summary & Metabolism. Retrieved from [Link]

  • American Chemical Society (ACS). (1972). Chemical synthesis of the carbaryl metabolite trans-5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). Determination of carbofuran, carbaryl and their main metabolites in plasma samples using GC-MS/MS and LC-MS/MS. Retrieved from [Link]

Sources

Application Note: Solid Phase Extraction (SPE) of Carbamate Metabolites for LC-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Target Matrix: Biological Fluids (Human Urine) & Complex Aqueous Samples Analytical Platform: SPE coupled with UHPLC-ESI-MS/MS

Executive Summary

Carbamates are a ubiquitous class of reversible acetylcholinesterase inhibitors utilized in both agriculture (e.g., carbofuran, aldicarb) and pharmacology. Due to their rapid in vivo metabolism, toxicological biomonitoring relies on the quantification of their polar metabolites rather than the parent compounds[1]. This application note details a robust, self-validating Solid Phase Extraction (SPE) protocol utilizing Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents. By explaining the physicochemical causality behind each extraction step, this guide provides researchers with a highly reproducible framework to mitigate matrix effects and achieve sub-ng/mL sensitivity.

Mechanistic Background: Carbamate Metabolism

Upon exposure, parent carbamates undergo rapid Phase I oxidation mediated by Cytochrome P450 enzymes. This yields highly polar intermediates, such as the sulfoxidation of aldicarb to aldicarb sulfoxide, or the aliphatic hydroxylation of carbofuran to 3-hydroxycarbofuran[2]. These intermediates are subsequently subjected to Phase II conjugation—primarily glucuronidation—to facilitate renal excretion.

Because LC-MS/MS analysis is most sensitive and reproducible when targeting the free aglycone, enzymatic hydrolysis is a mandatory precursor to SPE[3]. Attempting to extract intact conjugates often leads to poor recovery due to their extreme hydrophilicity and high susceptibility to matrix ion suppression.

CarbamateMetabolism A Parent Carbamate (e.g., Carbofuran) B CYP450 Oxidation (Phase I) A->B C Polar Metabolite (e.g., 3-OH-Carbofuran) B->C D Glucuronidation (Phase II) C->D E Urinary Excretion (Conjugate) D->E

Fig 1. Phase I and II metabolic pathway of carbamates leading to urinary excretion.

Sorbent Selection: The Causality of Polymeric HLB

Historically, silica-based C18 cartridges were the standard for pesticide extraction. However, the extreme polarity of carbamate metabolites results in poor retention on purely hydrophobic C18 chains. Furthermore, C18 sorbents are prone to "phase collapse" if the cartridge runs dry during the vacuum process, leading to catastrophic recovery failures[4].

Why HLB? Polymeric HLB (Hydrophilic-Lipophilic Balance) sorbents, composed of a macroporous copolymer (e.g., divinylbenzene and N-vinylpyrrolidone), offer a dual-retention mechanism[4]. The lipophilic divinylbenzene backbone retains non-polar moieties, while the hydrophilic N-vinylpyrrolidone interacts with the polar functional groups of the metabolites. This ensures quantitative retention of highly polar metabolites and eliminates the risk of phase collapse, providing a highly robust extraction platform[4].

Self-Validating Experimental Protocol

A self-validating protocol requires continuous monitoring of extraction efficiency and matrix effects. By employing a pre-extraction spike of stable isotopically labeled (SIL) internal standards, the method inherently corrects for analyte loss during the SPE vacuum drying and elution phases.

3.1 Reagents & Matrix Preparation
  • Matrix: Aliquot 2.0 mL of human urine into a clean centrifuge tube[3].

  • Internal Standard Spike: Add 20 µL of a 1.0 µg/mL SIL internal standard mix (e.g., Carbofuran-d3, Aldicarb-d3). Causality: Spiking before hydrolysis ensures the internal standard undergoes the exact same thermal and chemical stresses as the endogenous analytes.

  • Enzymatic Hydrolysis: Add 800 units of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -glucuronidase (Helix pomatia) dissolved in 1.5 mL of 0.2 M acetate buffer (pH 5.0).
    
  • Incubation: Vortex and incubate at 37 °C for 17 hours to ensure complete cleavage of glucuronide conjugates[3].

3.2 HLB Solid Phase Extraction Workflow

SPEWorkflow S1 1. Sample Prep Enzymatic Hydrolysis S2 2. Condition MeOH -> 1% AcOH S1->S2 S3 3. Load Hydrolyzed Urine S2->S3 S4 4. Wash 5% MeOH in H2O S3->S4 S5 5. Elute 100% Acetonitrile S4->S5 S6 6. Analyze LC-MS/MS S5->S6

Fig 2. Self-validating Solid Phase Extraction (HLB) workflow for urine samples.

Step-by-Step Methodology:

  • Condition: Pass 2.0 mL of Methanol through the HLB cartridge (3 cc, 60 mg) to solvate the polymeric bed[3].

  • Equilibrate: Pass 2.0 mL of 1% Acetic Acid in Water[3]. Causality: The acidic environment ensures that weakly acidic metabolites remain in their unionized, hydrophobic state, maximizing retention on the sorbent.

  • Load: Apply the hydrolyzed urine sample at a controlled flow rate of 1–2 mL/min.

  • Wash: Pass 2.0 mL of 5% Methanol in Water. Causality: This critical step removes highly polar matrix components (salts, urea) without providing enough elutropic strength to cause breakthrough of the target polar metabolites.

  • Dry: Apply maximum vacuum (15 inHg) for 30 seconds to remove residual aqueous phase[3].

  • Elute: Pass 2.0 mL of 100% Acetonitrile[3]. Causality: Acetonitrile is an aprotic solvent that effectively disrupts both hydrophobic interactions and hydrogen bonding without extracting as many endogenous phospholipids as pure methanol, thereby reducing downstream ion suppression.

  • Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute in 50 µL of Mobile Phase A (Water with 0.1% Acetic Acid) for LC-MS/MS injection[3].

Instrumental Parameters & Quantitative Data

To ensure maximum sensitivity, analysis is performed in Multiple Reaction Monitoring (MRM) mode using Electrospray Ionization (ESI)[4].

Table 1: LC-MS/MS MRM Transitions and Collision Energies (CE)

AnalytePrecursor Ion (m/z)Product Ion (m/z)CE (eV)Ionization Mode
3-Hydroxycarbofuran238.1163.115ESI (+)
Aldicarb Sulfoxide207.189.020ESI (+)
Aldicarb Sulfone223.186.022ESI (+)
2-Isopropoxyphenol151.1109.118ESI (+)
Carbofuran-d3 (IS)225.1166.115ESI (+)

Table 2: Method Validation Metrics in Human Urine Data synthesized from standardized HLB extraction protocols[2],[3].

AnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Absolute Recovery (%)Precision (RSD, %)
3-Hydroxycarbofuran0.2 ng/mL0.5 ng/mL92.44.1
Aldicarb Sulfoxide0.4 ng/mL1.0 ng/mL88.76.3
Aldicarb Sulfone0.3 ng/mL1.0 ng/mL90.15.8
2-Isopropoxyphenol0.5 ng/mL1.5 ng/mL85.37.2
References[1] Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842231/[4] Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI.https://www.mdpi.com/1424-8220/21/21/7264[2] Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. HPST.https://www.hpst.cz/sites/default/files/attachments/5991-6213en.pdf[3] A Liquid Chromatography−Tandem Mass Spectrometry Multiresidue Method for Quantification of Specific Metabolites of Organophosphorus Pesticides, Synthetic Pyrethroids, Selected Herbicides, and DEET in Human Urine. Analytical Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/ac035252b

Sources

Advanced Protocol for Carbaryl Metabolite (1-Naphthol) Quantification via LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Total 1-Naphthol Determination in Urine using Isotope Dilution

Abstract

This application note details a robust, validated workflow for the quantification of 1-naphthol (1-NAP) , the primary biological marker of exposure for the carbamate insecticide Carbaryl. Unlike generic protocols, this guide addresses the critical challenges of phase II conjugate hydrolysis , isobaric interferences , and ionization suppression in electrospray ionization (ESI). The method utilizes 1-Naphthol-d7 as a structural and isotopic internal standard (IS) to ensure regulatory-grade accuracy (E-E-A-T compliant).

Introduction & Metabolic Context

Carbaryl (1-naphthyl methylcarbamate) is rapidly metabolized in mammals. While the parent compound is rarely found in urine, its hydrolysis product, 1-naphthol , is excreted predominantly as glucuronide and sulfate conjugates.

To accurately assess exposure, the analytical strategy must quantify "Total 1-Naphthol." This requires an enzymatic hydrolysis step to deconjugate the metabolites back to free 1-naphthol prior to extraction.

Metabolic Pathway Diagram

CarbarylMetabolism Carbaryl Carbaryl (Parent) Nap1 1-Naphthol (Primary Metabolite) Carbaryl->Nap1 Hydrolysis (Carboxylesterase) NapGlu 1-Naphthol Glucuronide Nap1->NapGlu UGT (Phase II) NapSulf 1-Naphthol Sulfate Nap1->NapSulf SULT (Phase II)

Caption: Simplified metabolic fate of Carbaryl. Quantification targets the '1-Naphthol' node after reversing Phase II conjugation.

Internal Standard Strategy

The Selection: 1-Naphthol-d7

For metabolite quantification, Carbaryl-d7 is insufficient . You must use an IS that matches the physicochemical properties of the analyte being measured (1-naphthol), not the parent.

  • Compound: 1-Naphthol-d7 (Octadeuterated naphthalene ring, one H replaced by OH).

  • Why d7? A mass shift of +7 Da (m/z 144 → 151) prevents "cross-talk" or spectral overlap with the native analyte (m/z 144) and its naturally occurring isotopes.

  • The "Carrier Effect": In trace analysis, the IS also acts as a carrier, occupying active sites on glassware and the column to prevent adsorption loss of the trace analyte.

Validation Criteria for IS
CriteriaRequirementMechanism
Retention Time ± 0.05 min of AnalyteCo-elution ensures IS experiences the exact same matrix suppression as the analyte.
pKa Similarity IdenticalEnsures identical extraction efficiency during SPE/LLE.
Mass Shift ≥ 3 DaPrevents isotopic overlap (M+1, M+2) from the native analyte contributing to the IS signal.

Experimental Protocol

A. Materials & Reagents
  • Analytes: 1-Naphthol (Native), 1-Naphthol-d7 (IS).[1]

  • Enzyme:

    
    -Glucuronidase/Arylsulfatase (from Helix pomatia). Note: H. pomatia is preferred over E. coli because it contains both glucuronidase and sulfatase activity, essential for total 1-naphthol recovery.
    
  • Buffer: 0.2 M Sodium Acetate (pH 5.0).

  • SPE Cartridges: Polymeric Reversed-Phase (e.g., Oasis HLB or Strata-X), 60 mg/3 mL.

B. Step-by-Step Workflow
Step 1: Enzymatic Hydrolysis (The "De-Conjugation")
  • Rationale: 1-naphthol exists 90%+ as conjugates. Direct analysis without hydrolysis underestimates exposure by orders of magnitude.

  • Aliquot 1.0 mL of urine into a glass tube.

  • Add 1.0 mL of Sodium Acetate buffer (pH 5.0) containing 20 µL of

    
    -Glucuronidase/Arylsulfatase .
    
  • Incubation: Seal and incubate at 37°C for 16 hours (overnight) .

    • Critical Control: Do not exceed 45°C; thermal degradation of 1-naphthol can occur.

Step 2: Internal Standard Addition
  • Timing: Add IS after hydrolysis but before extraction.

  • Add 50 µL of 1-Naphthol-d7 working solution (1,000 ng/mL) to the hydrolyzed sample.

  • Vortex for 30 seconds to equilibrate.

Step 3: Solid Phase Extraction (SPE)
  • Conditioning: 2 mL Methanol followed by 2 mL Water.

  • Loading: Load the entire hydrolyzed sample (~2 mL) onto the cartridge at a slow flow rate (<1 mL/min).

  • Washing: Wash with 2 mL of 5% Methanol in Water .

    • Why? Removes salts and polar interferences without eluting the moderately non-polar 1-naphthol.

  • Elution: Elute with 2 mL of 100% Acetonitrile .

  • Concentration: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 200 µL of Mobile Phase A/B (50:50) .

C. Instrumental Analysis (LC-MS/MS)

Chromatography (HPLC/UPLC):

  • Column: C18 Reversed-Phase (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Acetic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 10% B (Focusing)

    • 1-6 min: Linear ramp to 90% B (Elution)

    • 6-8 min: Hold 90% B (Wash)

    • 8.1 min: Re-equilibrate to 10% B.

Mass Spectrometry (MS/MS):

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .[2][3][4]

  • Rationale: Phenols (like 1-naphthol) lose a proton (H+) easily in negative mode. Positive mode is insensitive unless derivatized.

MRM Transitions Table:

Compound Precursor Ion (m/z) Product Ion (m/z) Role Collision Energy (V)
1-Naphthol 143.0 [M-H]⁻ 115.1 (Loss of CO) Quantifier 25
143.0 116.0 Qualifier 20

| 1-Naphthol-d7 | 150.0 [M-H]⁻ | 122.1 | Internal Standard | 25 |

Workflow Visualization

AnalyticalWorkflow Sample Urine Sample (1.0 mL) Hydrolysis Enzymatic Hydrolysis (β-Glucuronidase, 37°C, 16h) Sample->Hydrolysis De-conjugation IS_Add Add Internal Standard (1-Naphthol-d7) Hydrolysis->IS_Add Equilibration SPE SPE Extraction (Oasis HLB / C18) IS_Add->SPE Purification LCMS LC-MS/MS Analysis (ESI Negative Mode) SPE->LCMS Injection Data Quantification (Ratio: Analyte Area / IS Area) LCMS->Data

Caption: Step-by-step analytical workflow ensuring total metabolite capture and matrix correction.

Method Validation & Troubleshooting

Linearity & Sensitivity
  • Linear Range: 0.5 ng/mL to 500 ng/mL.

  • LOD (Limit of Detection): Typically ~0.1 - 0.2 ng/mL in urine.

  • Calculation: Use the Area Ratio (Area of 1-NAP / Area of 1-NAP-d7) plotted against concentration. This self-corrects for injection variability and ionization suppression.

Common Pitfalls
  • Deuterium Exchange: In highly acidic conditions or prolonged storage, deuterium on the aromatic ring can exchange with Hydrogen. Solution: Store IS stock solutions in non-protic solvents (Acetonitrile) at -20°C.

  • Incomplete Hydrolysis: If the enzyme activity is low, you will underestimate exposure. QC Check: Spike a "positive control" sample with 1-Naphthol-Glucuronide standard to verify 100% conversion.

  • Isobaric Interference: 2-Naphthol (from Naphthalene exposure) has the same mass (144 Da). Resolution: Ensure your LC gradient physically separates 1-Naphthol (RT ~4.5 min) from 2-Naphthol (RT ~4.8 min).

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Naphthol and Other Phenolic Metabolites in Urine. Method No. 6005.01.

  • Ayala, J., et al. (2015). Simultaneous Quantification of Multiple Urinary Naphthalene Metabolites by Liquid Chromatography Tandem Mass Spectrometry. PLOS ONE.

  • Thermo Fisher Scientific. (2016). Choosing Internal Standards for IC-MS and LC-MS Quantitation.[2] Technical Note 001167.

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Thermal Degradation of Carbaryl Metabolites During GC Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Gas Chromatography (GC) analysis of carbamate insecticides. This guide is designed for researchers and drug development professionals struggling with the quantification of carbaryl and its primary metabolite, 1-naphthol.

Because carbamates are notoriously thermally labile, standard GC methods often yield artifacts, poor recovery, and irreproducible data. This guide provides mechanistic insights, troubleshooting FAQs, and field-proven protocols to ensure the scientific integrity of your analytical workflows.

Section 1: Mechanistic Overview: The Root Cause of Thermal Degradation

To troubleshoot an analytical failure, one must first understand the chemical causality. Carbaryl (1-naphthyl-N-methylcarbamate) contains a highly sensitive carbamate ester linkage. When introduced into a standard, heated GC split/splitless injection port (typically set between 220°C and 250°C), the thermal energy induces a rapid elimination reaction.

The carbamate linkage cleaves, yielding 1-naphthol and methyl isocyanate gas (). This degradation artificially inflates the concentration of 1-naphthol in your chromatogram, making it impossible to distinguish between endogenous 1-naphthol (a true biological biomarker of exposure) and the degradation artifact of the parent carbaryl.

G C Carbaryl (Thermally Labile) Heat Hot GC Injector (>200°C) C->Heat N 1-Naphthol (Metabolite/Degradant) Heat->N Cleavage MIC Methyl Isocyanate (Volatile Gas) Heat->MIC

Thermal degradation pathway of carbaryl in hot GC injectors.

Section 2: Troubleshooting Guide: Injection Port & Column Strategies

Q: Why do I see massive 1-naphthol peaks but no carbaryl in my GC-MS chromatogram? A: This is the classic hallmark of thermal degradation. If your injector is set above 200°C, the intact carbaryl in your sample is breaking down before it even reaches the capillary column. To resolve this, you must either drastically lower the thermal stress using alternative injection techniques or chemically alter the analyte (derivatization) prior to injection.

Q: Can I use standard split/splitless injection for intact carbaryl? A: It is highly discouraged unless you are analyzing exclusively derivatized metabolites. For intact carbaryl, Cold On-Column (COC) injection is the gold standard. COC deposits the liquid sample directly into the capillary column at a temperature below the solvent's boiling point, completely bypassing the heated vaporization chamber. This eliminates the thermal shock that causes degradation ().

Table 1: Comparison of GC Injection Techniques for Carbamates
Injection TechniqueTypical Injector TempThermal Degradation RiskSuitability for Intact Carbaryl
Hot Split/Splitless 220°C – 250°CVery High (Near 100% cleavage)Poor
PTV (Programmed Temp) 40°C ramped to 250°CModerate (Depends on ramp rate)Fair to Good
Cold On-Column (COC) Tracks Oven Temp (e.g., 40°C)Very LowExcellent

Section 3: FAQ & Protocols for Derivatization (The Chemical Solution)

Q: How do I derivatize 1-naphthol to ensure thermal stability and improve peak shape? A: 1-Naphthol contains a free hydroxyl group that is prone to hydrogen bonding with active sites in the GC liner and column, leading to peak tailing and thermal instability. Acylation (using acetic anhydride or trifluoroacetic anhydride) replaces the active hydrogen with an acetyl or trifluoroacetyl group. This prevents intermolecular hydrogen bonding, increases volatility, and drastically improves thermal stability. For biological monitoring, in situ acetylation is preferred because it can be performed directly in the aqueous phase after enzymatic hydrolysis, streamlining the workflow and minimizing analyte loss (; ).

Workflow S1 Sample Prep & Hydrolysis (Release conjugated 1-naphthol) S2 In Situ Derivatization (Acetic Anhydride / TFAA) S1->S2 S3 Liquid-Liquid Extraction (Extract into n-Hexane) S2->S3 S4 GC-MS/MS Analysis (Quantification of Derivatives) S3->S4

Step-by-step workflow for derivatization and GC-MS analysis of carbaryl metabolites.

Protocol: In Situ Acetylation of 1-Naphthol from Biological Samples

Note: This protocol is designed as a self-validating system. The inclusion of an isotopically labeled internal standard (IS) prior to hydrolysis ensures that any incomplete derivatization or extraction losses are mathematically corrected during quantification.

  • Sample Aliquoting & Internal Standard Addition: Transfer 2.0 mL of the biological sample (e.g., urine or plasma) into a glass centrifuge tube. Immediately spike with 1-Naphthol-d7 (Internal Standard) to a known final concentration.

  • **En

resolving peak overlap between carbaryl and dihydrodihydroxycarbaryl

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, pharmacologists, and environmental researchers struggling to resolve the chromatographic overlap between the carbamate insecticide carbaryl and its primary phase I metabolite, 5,6-dihydro-5,6-dihydroxycarbaryl .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the physicochemical causality behind this separation challenge and provide self-validating protocols to ensure the absolute integrity of your LC-MS/MS or UHPLC-UV data.

Core Quantitative Data: Understanding the Analytes

To resolve peak overlap, we must first understand the structural and thermodynamic differences between the parent drug and its metabolites. Carbaryl is relatively lipophilic, whereas its dihydrodihydroxy metabolite—formed via an arene oxide intermediate—is highly polar due to the addition of two hydroxyl groups and the loss of aromaticity in one of the rings[1].

Table 1: Physicochemical & Mass Spectrometric Properties

Compound Chemical Formula Monoisotopic Mass LogP Primary MS/MS Transition (ESI+)
Carbaryl C₁₂H₁₁NO₂ 201.08 Da 2.36 m/z 202.1 → 145.1[2]
5,6-dihydro-5,6-dihydroxycarbaryl C₁₂H₁₃NO₄ 235.08 Da < 1.0 (Est.) m/z 236.1 → 179.1

| 1-Naphthol (Hydrolysis Product) | C₁₀H₈O | 144.06 Da | 2.85 | m/z 145.1 → 117.1[3] |

Troubleshooting FAQs & Mechanistic Solutions

FAQ 1: Why do carbaryl and 5,6-dihydro-5,6-dihydroxycarbaryl co-elute on my standard C18 column?

The Causality: Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Because 5,6-dihydro-5,6-dihydroxycarbaryl is significantly more polar than carbaryl[4], it interacts weakly with the C18 stationary phase. If your initial mobile phase contains too much organic modifier (e.g., >10% Acetonitrile), the metabolite is swept through the column near the void volume. If you use a steep gradient to elute the strongly retained carbaryl (LogP 2.36)[5], the peaks compress together, resulting in co-elution.

FAQ 2: How can I leverage stationary phase chemistry to force baseline resolution?

The Causality: To separate these compounds, you must exploit their structural differences rather than just their hydrophobicity. Carbaryl possesses a fully aromatic naphthyl ring system. In contrast, the metabolite has a saturated 5,6-dihydro ring, meaning it has lost its planar aromaticity in that half of the molecule. The Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) column. These phases provide strong


 and dipole-dipole interactions. The fully aromatic carbaryl will be retained much more strongly by the Biphenyl phase than the partially saturated metabolite, creating a massive selectivity (

) difference that a C18 column simply cannot provide.

Workflow Start Issue: Peak Overlap (Carbaryl & Metabolite) Col 1. Column Selection Use Biphenyl/PFP (π-π interactions) Start->Col Grad 2. Gradient Tuning 5% to 40% MeOH (Shallow Ramp) Col->Grad MS 3. MS/MS Optimization Lower Declustering Potential Grad->MS Success Result: Baseline Resolution & Zero Cross-talk MS->Success

Fig 1. Step-by-step chromatographic optimization workflow for baseline resolution.

FAQ 3: What is the recommended LC gradient protocol to ensure separation?

Step-by-Step Methodology:

  • Column: Biphenyl UHPLC Column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid. (Maintaining a pH of ~2.7 is critical to keep silanols protonated and prevent the alkaline hydrolysis of carbaryl into 1-naphthol)[6].

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is strictly preferred over Acetonitrile here, as Acetonitrile suppresses

    
     interactions on Biphenyl columns).
    
  • Gradient Program:

    • 0.0 - 1.0 min: Hold at 5% B (Focuses the polar metabolite at the column head).

    • 1.0 - 5.0 min: Shallow ramp to 40% B (Maximizes resolution between the saturated and aromatic rings).

    • 5.0 - 6.0 min: Steep ramp to 95% B (Elutes carbaryl and flushes lipophilic matrix).

    • 6.0 - 8.0 min: Hold at 95% B.

    • 8.0 - 10.0 min: Return to 5% B and re-equilibrate.

  • Self-Validating System: Inject the metabolite and the parent drug as single, separate standards first. Record their absolute retention times. Then, inject a mixed standard. If the resolution (

    
    ) is 
    
    
    
    , decrease the gradient slope between 1.0 and 5.0 minutes.
FAQ 4: I am using LC-MS/MS. Even with partial overlap, why am I seeing isobaric interference in my MRM channels?

The Causality: When these analytes co-elute, they compete for charge in the ESI source, causing severe ion suppression. Worse, 5,6-dihydro-5,6-dihydroxycarbaryl is thermally labile. Inside the heated MS source, it can undergo rapid dehydration (loss of H₂O, -18 Da) to form an in-source artifact that structurally mimics hydroxycarbaryl or fragments into the identical m/z 145 product ion seen in carbaryl[3]. If they are not chromatographically separated, the MS cannot distinguish between the true parent transitions and the in-source degradation artifacts.

G C Carbaryl (Parent) E Arene Oxide Intermediate C->E CYP450 Oxidation N 1-Naphthol (Hydrolysis Product) C->N Hydrolysis (pH > 7) D 5,6-dihydro-5,6-dihydroxycarbaryl (Polar Metabolite) E->D Epoxide Hydrolase D->C In-Source Dehydration (MS Artifact Interference)

Fig 2. Carbaryl metabolic pathway and in-source MS interference causing cross-talk.

FAQ 5: How do I prevent matrix effects from shifting retention times and causing overlap in real samples?

The Causality: In complex matrices (e.g., honey, plasma, or soil), co-extractives like organic acids and lipids temporarily coat the stationary phase. This alters the column's retentivity (matrix-induced retention shift), often pushing the polar metabolite into the carbaryl retention window[7].

Step-by-Step Methodology (QuEChERS with dSPE Cleanup):

  • Extraction: Weigh 10 g of homogenized sample into a 50 mL tube. Add 10 mL of Acetonitrile containing 1% Acetic Acid. Vortex for 1 minute.

  • Partitioning: Add QuEChERS salts (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 min, then centrifuge at 4000 rpm for 5 mins.

  • dSPE Cleanup: Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18.

    • Causality: PSA removes organic acids that cause retention shifts, while C18 removes lipophilic interferences.

  • Dilution: Vortex, centrifuge, and dilute the supernatant 1:1 with Mobile Phase A before injection.

    • Causality: Injecting 100% acetonitrile into a 5% organic gradient causes severe peak fronting for the polar dihydrodihydroxycarbaryl. Diluting with aqueous mobile phase focuses the band at the head of the column.

  • Self-Validating System: To validate this extraction, perform a post-column infusion experiment . Infuse a constant stream of carbaryl standard post-column directly into the MS while injecting a blank matrix extract. A steady, flat baseline indicates successful removal of ion-suppressing matrix components, validating your sample prep.

References

1.5 2.1 3.6 4.4 5.2 6.7 7.3

Sources

Technical Support Center: Stability & Analysis of 5,6-Dihydrodihydroxycarbaryl in Frozen Urine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges researchers face when quantifying 5,6-dihydro-5,6-dihydroxycarbaryl (5,6-DHC) in human and mammalian urine samples.

5,6-DHC is a highly polar, primary urinary metabolite of the carbamate insecticide carbaryl. Because of its chemical structure, it is highly susceptible to degradation artifacts during pre-analytical storage and extraction. This guide bridges the gap between theoretical chemistry and benchtop execution to ensure your data remains robust and reproducible.

Mechanistic Context: The Fate of Carbaryl

To prevent degradation, we must first understand how 5,6-DHC is formed and excreted. In mammalian systems, carbaryl undergoes rapid cytochrome P450-mediated epoxidation and subsequent hydration to form 5,6-DHC. To facilitate renal clearance, this intermediate is heavily conjugated into glucuronides and sulfates before being excreted in urine.

Pathway C Carbaryl Ox CYP450 Oxidation C->Ox DHC 5,6-DHC (Metabolite) Ox->DHC Conj UGT / SULT Conjugation DHC->Conj Urine Excreted in Urine (Conjugated) Conj->Urine

Metabolic pathway of Carbaryl to 5,6-DHC and subsequent conjugation for urinary excretion.

Pre-Analytical Handling & Storage FAQs

Q: Why are my 5,6-DHC levels inconsistent across technical replicates from the same frozen urine batch? A: This is classically caused by localized pH shifts during the freezing process. Carbaryl and its metabolites are highly sensitive to alkaline environments, undergoing rapid hydrolysis at pH levels above 7.0 (1). Human urine pH naturally fluctuates between 4.5 and 8.0. As an unbuffered sample freezes, solute exclusion creates concentrated microenvironments of alkaline salts, which cleave the carbamate ester bond even at sub-zero temperatures. Causality & Solution: You must pre-treat the urine with a weak acidic buffer (e.g., 0.1 M ammonium acetate, pH 5.0) before freezing to lock the pH in a stable, slightly acidic state.

Q: How many freeze-thaw cycles can 5,6-DHC tolerate before significant signal loss? A: You should strictly limit samples to a maximum of two cycles. Repeated freeze-thaw cycles disrupt the stability of conjugated urinary metabolites, leading to premature deconjugation and subsequent oxidative degradation of the free 5,6-DHC (2). Always aliquot bulk urine into single-use volumes (1-2 mL) prior to initial -80°C storage.

Extraction & Hydrolysis Troubleshooting

Q: I am detecting very low levels of 5,6-DHC in my LC-MS/MS runs despite known exposure. What is going wrong? A: Free 5,6-DHC represents only a minor fraction of the total excreted dose. The vast majority exists as glucuronic acid or sulfate conjugates (3). If you extract the urine directly without an enzymatic deconjugation step, you are only measuring the unconjugated fraction, severely underestimating the total concentration. Causality & Solution: Implement a robust enzymatic hydrolysis step using


-glucuronidase/arylsulfatase. Ensure the reaction pH is strictly maintained at 5.0; the enzyme's activity drops precipitously outside this range, and any shift toward alkalinity will chemically degrade the newly liberated 5,6-DHC (4).

Quantitative Stability Data

The following table synthesizes the expected stability of 5,6-DHC in urine matrices based on controlled thermal and kinetic degradation profiles. Use this to benchmark your sample integrity.

Storage ConditionTimeframeExpected RecoveryScientific Recommendation
-80°C 12 months> 95%Optimal. Halts enzymatic and chemical hydrolysis.
-20°C 6 months85 - 90%Acceptable. Minor degradation due to micro-solute shifts.
4°C 24 hours> 90%Short-term only. Use for immediate batch processing.
20°C (Room Temp) 24 hours< 60%Critical Failure. Rapid alkaline hydrolysis occurs.
3+ Freeze-Thaw Cycles N/A70 - 80%Avoid. Aliquot samples to prevent physical shearing/pH shifts.

Standardized Experimental Protocol: Self-Validating Extraction

To guarantee trustworthiness, an analytical protocol cannot just be a list of steps; it must be a self-validating system. By spiking an isotopically labeled internal standard before the enzymatic hydrolysis step, you simultaneously validate both the efficiency of the deconjugation enzyme and the recovery of the Solid Phase Extraction (SPE).

Workflow Thaw 1. Thaw Frozen Urine (on ice, 4°C) Spike 2. Spike Internal Standard (Self-Validation) Thaw->Spike Hydrolysis 3. Enzymatic Hydrolysis (β-glucuronidase, pH 5.0) Spike->Hydrolysis SPE 4. Solid Phase Extraction (C18 Clean-up) Hydrolysis->SPE LCMS 5. LC-MS/MS Analysis (MRM Quantification) SPE->LCMS

Self-validating experimental workflow for the extraction and quantification of 5,6-DHC from urine.

Step-by-Step Methodology:
  • Thawing & Homogenization: Thaw frozen urine aliquots strictly on ice (4°C). Vortex gently for 10 seconds to ensure homogeneity without inducing thermal degradation.

  • Internal Standard Spike (Validation Step): Transfer 500 µL of urine to a microcentrifuge tube. Immediately spike with 10 µL of a stable isotope-labeled internal standard (e.g.,

    
    -carbaryl or deuterated 5,6-DHC analog).
    
  • Buffering & Hydrolysis: Add 500 µL of 0.2 M sodium acetate buffer (pH 5.0) containing 1,000 units of

    
    -glucuronidase (Helix pomatia). Incubate at 37°C for 16 hours. Note: The pH 5.0 buffer is non-negotiable to protect the carbamate moiety.
    
  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 2 mL methanol, followed by 2 mL HPLC-grade water.

    • Load the hydrolyzed sample at a flow rate of 1 mL/min.

    • Wash with 2 mL of 5% methanol in water to remove polar matrix interferences.

    • Elute the 5,6-DHC with 2 mL of 100% methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a maximum of 30°C (higher temperatures will volatilize the analyte). Reconstitute in 100 µL of your initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

  • LC-MS/MS Analysis: Inject 10 µL onto a C18 analytical column. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 5,6-DHC. Calculate final concentrations by establishing a ratio against the pre-hydrolysis spiked internal standard.

References

  • Pesticide residues in food 2002 - Evaluations Part I Food and Agriculture Organization of the United N
  • Carbaryl (EHC 153, 1994) International Programme on Chemical Safety (INCHEM)
  • Carbaryl | C12H11NO2 | CID 6129 PubChem - N
  • Stability of targeted metabolite profiles of urine samples under different storage conditions National Institutes of Health (NIH) / Springer

Sources

troubleshooting low sensitivity for dihydrodihydroxycarbaryl detection

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Dihydrodihydroxycarbaryl Detection Guide Case ID: DHC-SENS-001 | Status: Open | Priority: High

Welcome to the Advanced Applications Support Center. I am Dr. Aris Thorne, Senior Application Scientist. You are likely experiencing low sensitivity or signal instability when analyzing 5,6-dihydro-5,6-dihydroxycarbaryl (Carbaryl dihydrodiol), a primary polar metabolite of the pesticide Carbaryl.

This metabolite presents a distinct analytical challenge compared to its parent compound. While Carbaryl is hydrophobic, the dihydrodiol is significantly more polar, leading to two common failure modes: elution in the solvent front (void volume) causing massive ion suppression, and thermal instability in the ion source.[1]

The following guide bypasses generic advice to address the specific physicochemical constraints of this analyte.

Part 1: Troubleshooting Logic (Visualized)

Before adjusting parameters, determine the root cause of your sensitivity loss using this decision tree.

TroubleshootingLogic Start START: Low Sensitivity for Dihydrodihydroxycarbaryl CheckRT Check Retention Time (RT) Start->CheckRT VoidVol Eluting in Void Volume? (RT < 1.5 min) CheckRT->VoidVol Yes CheckTrans Check MRM Transitions CheckRT->CheckTrans RT is OK MatrixEffect Issue: Ion Suppression (Salt/Matrix Co-elution) VoidVol->MatrixEffect ChangeCol Action: Switch to Aqueous C18 or HILIC Column MatrixEffect->ChangeCol WrongMass Targeting Wrong Mass? (Parent vs. Diol) CheckTrans->WrongMass Yes CheckSource Check Source Temp CheckTrans->CheckSource Transitions OK CorrectMass Action: Target m/z 236.1 (Not 202.1) WrongMass->CorrectMass ThermalDeg Temp > 500°C? CheckSource->ThermalDeg Yes LowerTemp Action: Lower Source Temp (Prevent Dehydration) ThermalDeg->LowerTemp

Figure 1: Diagnostic workflow for isolating sensitivity issues in polar metabolite detection.

Part 2: Technical Q&A & Causality Analysis

Category 1: Chromatography & Retention (The "Polarity Trap")

Q: My parent Carbaryl peak looks great, but the dihydrodiol is invisible or erratic. Why? A: This is a classic "Polarity Trap." Carbaryl is hydrophobic (LogP ~2.36), retaining well on standard C18 columns.[1] The 5,6-dihydro-5,6-dihydroxy metabolite is highly polar due to the addition of two hydroxyl groups.

  • The Mechanism: On a standard C18 column with high organic initial conditions, the metabolite elutes immediately in the void volume (dead time).[1] This region is rich in unretained salts and matrix components from urine/plasma, which steal charge from your analyte (Ion Suppression).[1]

  • The Fix: You must increase retention to separate the analyte from the salt front.[1]

    • Protocol: Use a High-Aqueous C18 column (e.g., Waters T3, Agilent SB-Aq) capable of withstanding 100% water loading.

    • Gradient: Start at 0-2% Organic for 1-2 minutes to trap the polar metabolite before ramping up.

Q: I see a signal, but it drifts and disappears over time. Is the compound degrading? A: While the dihydrodiol is relatively stable, it is susceptible to on-column dehydration if the pH is too low.[1]

  • The Mechanism: Highly acidic mobile phases (e.g., 0.5% Formic Acid) can catalyze the loss of water from the diol, converting it back to a naphthol-like structure or other degradation products inside the column.[1]

  • The Fix: Buffer your mobile phase. Use 10mM Ammonium Formate (pH ~3.5-4.0) rather than straight Formic Acid. This maintains ionization (protonation) while reducing acid-catalyzed degradation.

Category 2: Mass Spectrometry (The "Thermal" Issue)

Q: What are the correct MRM transitions? I suspect I'm monitoring the wrong ion. A: Many researchers mistakenly look for the parent mass or generic carbamate fragments.[1]

  • Precursor Ion: The metabolic pathway adds water (H₂O) to the epoxide intermediate.[1]

    • Carbaryl (MW 201) → Epoxide (MW 217) → Dihydrodiol (MW 235).[1]

    • Target [M+H]⁺: 236.1

  • Product Ions:

    • Quantifier: 179.1 (Loss of methyl isocyanate, -57 Da). This represents the [dihydrodihydroxynaphthol]⁺ core.[1]

    • Qualifier: 161.1 (Loss of water from the core, -18 Da).

  • Critical Note: Do not use the transition 202 > 145 (Carbaryl) for this metabolite; they are chemically distinct.[1]

Q: My signal drops when I increase the source temperature. Shouldn't heat help ionization? A: Not for thermally labile diols.[1]

  • The Mechanism: Excessive source temperature (e.g., >500°C in ESI) can cause in-source dehydration , stripping water from the molecule before it enters the quadrupole.[1] You lose the precursor mass (236) and the signal disperses into degradation products.[1]

  • The Fix: Lower the desolvation temperature to 350°C - 400°C .

Part 3: Optimized Experimental Protocol

Table 1: Instrument Parameters for Dihydrodihydroxycarbaryl
ParameterSettingRationale
Column C18 High-Aqueous / Polar-Embedded (100mm x 2.1mm, 1.8µm)Retains polar diols away from void volume salts.
Mobile Phase A 5mM Ammonium Formate + 0.01% Formic Acid in WaterBuffers pH to prevent acid hydrolysis.[1]
Mobile Phase B Acetonitrile (LC-MS Grade)Sharpens peaks compared to Methanol.
Flow Rate 0.3 - 0.4 mL/minStandard for ESI sensitivity.[1]
Ionization ESI Positive (+)Carbamates protonate readily on the amide nitrogen.[1]
Source Temp 350°C - 400°CPrevents thermal dehydration of the diol.[1]
Capillary Voltage 2.5 - 3.5 kVModerate voltage to prevent discharge.[1]
Table 2: MRM Transition Settings
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)Role
5,6-dihydro-5,6-dihydroxycarbaryl 236.1 179.1 15 - 20Quantifier (Core structure)
236.1161.125 - 30Qualifier (Dehydrated core)
Carbaryl (Parent) 202.1145.115 - 20Reference
Protocol: Sample Extraction (Avoiding Evaporative Loss)

Note: This metabolite is polar.[1] Standard Liquid-Liquid Extraction (LLE) with Hexane will fail.

  • Sample: 200 µL Urine or Plasma.[1]

  • Protein Precipitation: Add 600 µL cold Acetonitrile (containing Internal Standard).

  • Vortex/Centrifuge: 10 min at 10,000 rpm.

  • Supernatant Handling:

    • Do NOT evaporate to dryness at high heat.[1] (Risk of degradation).[1]

    • Dilute supernatant 1:1 with Water before injection.[1]

    • Why? Injecting 100% acetonitrile supernatant onto a high-aqueous method will cause "solvent effect" peak broadening.[1] The water dilution focuses the polar analyte at the head of the column.[1]

References

  • PubChem. (2025).[1][2] 5,6-Dihydrodihydroxycarbaryl (Compound Summary). National Library of Medicine.[1] [Link]

  • Food and Agriculture Organization (FAO). (2002).[1] Pesticide Residues in Food: Carbaryl Toxicology Evaluations. JMPR. [Link]

  • Shimadzu Corporation. (2024).[1] LC-MS/MS Method Development for Carbamate Pesticides. Application Note C135. [Link]

  • Centers for Disease Control and Prevention (CDC). (2024).[1] Laboratory Procedure Manual: Pesticide Metabolites in Urine. [Link]

  • Waters Corporation. (2026).[1] Troubleshooting Low Sensitivity in LC-MS Applications. Knowledge Base WKB260060. [Link]

Sources

Technical Support Center: Solvent Selection for Polar Carbaryl Metabolite Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical extraction methodologies. This guide is designed for researchers, scientists, and drug development professionals tasked with the complex isolation of carbaryl and its highly polar metabolites from biological and environmental matrices.

Carbaryl, a widely utilized carbamate, undergoes extensive metabolism resulting in intermediate polar compounds (e.g., 1-naphthol, 4-hydroxycarbaryl) and highly polar, water-soluble conjugates (glucuronides and sulfates) [6]. The extreme shift in polarity between the parent compound and its terminal metabolites dictates that a single-solvent extraction approach is rarely sufficient without careful optimization.

Metabolism C Carbaryl (Non-Polar) N 1-Naphthol (Intermediate Polar) C->N Hydrolysis H Hydroxycarbaryls (Polar) C->H Hydroxylation G Glucuronide/Sulfate Conjugates (Highly Polar) N->G Conjugation H->G Conjugation

Carbaryl metabolic pathway illustrating the shift from non-polar parent to highly polar conjugates.

Frequently Asked Questions (FAQs)

Q: Why does standard liquid-liquid extraction (LLE) with dichloromethane fail to recover carbaryl conjugates? A: Dichloromethane is too non-polar to disrupt the strong hydrogen bonding and dipole-dipole interactions of the sugar or sulfate moieties present on conjugated metabolites. Highly polar metabolites like 1-naphthyl glucuronide will preferentially partition into the aqueous phase. To extract these, you must use solvents with higher dielectric constants, such as methanol or acetonitrile, which can disrupt matrix-analyte binding [1].

Q: How does pH adjustment influence the extraction of polar carbaryl metabolites? A: Causality in extraction relies heavily on the ionization state of the target analyte. Acidic metabolites (like glucuronides) ionize at physiological pH, making them highly water-soluble. By lowering the sample pH (e.g., pH 3–4) using formic acid, the carboxylate groups are protonated. This neutralizes the molecule's charge, significantly increasing its partitioning into moderately polar organic solvents like ethyl acetate, which can yield extraction efficiencies of 81–101% [2]. Caution: Carbaryl is susceptible to alkaline hydrolysis; never adjust pH above 7.0 during the primary extraction phase.

Q: What is the optimal solvent for a QuEChERS approach targeting both parent carbaryl and 1-naphthol? A: Acetonitrile (ACN) is the preferred extraction solvent for QuEChERS workflows. It separates easily from water upon the addition of salting-out agents (like MgSO4 and NaCl) while maintaining high solubility for both the non-polar parent compound and its intermediate polar metabolites. This approach routinely yields recoveries >97% with excellent reproducibility [4].

Troubleshooting Guide

Issue 1: Severe Matrix Effects (Ion Suppression) in LC-MS/MS

Symptom: Excellent recovery in solvent standards, but poor signal when extracting from complex biological matrices (e.g., urine, tissue) using methanol. Root Cause: Methanol is a strong, universal solvent. While it successfully extracts polar carbaryl metabolites, it simultaneously co-extracts massive amounts of polar matrix components (e.g., endogenous sugars, organic acids, and salts) [1]. These co-extractives compete for charge in the electrospray ionization (ESI) source, causing ion suppression. Solution: Transition to Ethyl Acetate . Ethyl acetate offers a superior balance of polarity and selectivity. It is polar enough to extract hydroxylated carbaryl metabolites but rejects highly polar endogenous salts and sugars, dramatically reducing matrix effects [2].

Issue 2: Complete Loss of Highly Polar Conjugates during Solid-Phase Extraction (SPE)

Symptom: Parent carbaryl and 1-naphthol are recovered, but glucuronide and sulfate conjugates are lost in the loading or wash steps of a standard C18 SPE protocol. Root Cause: Standard C18 silica retention is driven exclusively by hydrophobic (van der Waals) interactions. It lacks the mechanism to retain highly hydrophilic, charged compounds, causing them to break through the column during sample loading[5]. Solution: Switch to a Graphitized Carbon Black (e.g., EnviCarb) or a Weak Anion Exchange (WAX) cartridge. Graphitized carbon provides exceptionally strong retention for polar pesticides via planar


 interactions [3]. Alternatively, WAX cartridges selectively bind acidic polar compounds via ionic interactions, allowing for sequential elution [5].

Quantitative Solvent Performance Data

The following table summarizes the causality between solvent polarity and extraction efficiency for carbaryl and its metabolites.

Extraction SolventPolarity IndexTarget Analyte ProfileTypical Recovery (%)Primary Limitation / Matrix Effect
Dichloromethane 3.1Parent Carbaryl only< 20% (for polar)Fails to extract conjugates; highly toxic.
Ethyl Acetate 4.4Parent, 1-Naphthol, Hydroxylated81 - 101%Requires strict pH control to extract conjugates.
Acetonitrile 5.8Broad spectrum (QuEChERS)95 - 98%Co-extracts lipids; requires dispersive SPE cleanup.
Methanol 5.1Highly polar conjugates> 90%Severe ion suppression due to polar co-extractives.

Step-by-Step Methodology: Self-Validating Mixed-Mode SPE Protocol

To ensure a self-validating system, this protocol utilizes a mixed-mode Weak Anion Exchange (WAX) SPE approach. By incorporating isotopically labeled internal standards (e.g., Carbaryl-d7 and 1-Naphthol-d7) before extraction, you can mathematically isolate extraction loss from LC-MS/MS matrix suppression.

Phase 1: Sample Preparation & Self-Validation

  • Aliquot 1.0 mL of the biological sample (e.g., urine or plasma) into a clean microcentrifuge tube.

  • Spike the sample with 10 µL of internal standard mix (Carbaryl-d7, 1-Naphthol-d7). Causality: Early addition ensures the internal standard undergoes the exact same partitioning and degradation forces as the endogenous analytes.

  • Dilute with 1.0 mL of 2% Formic Acid in water to ensure the sample is acidic (pH ~3.0). This protonates acidic conjugates, preparing them for mixed-mode retention.

Phase 2: SPE Conditioning & Loading 4. Condition a 30 mg WAX SPE cartridge with 1.0 mL of Methanol, followed by equilibration with 1.0 mL of HPLC-grade water. 5. Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

Phase 3: Selective Washing & Sequential Elution 6. Wash: Pass 1.0 mL of 5% Methanol in water through the cartridge. This removes loosely bound, neutral matrix interferences without eluting the target analytes. 7. Elution 1 (Neutral Fraction): Elute with 1.0 mL of 100% Methanol. This fraction contains the parent Carbaryl and intermediate 1-Naphthol, which are retained purely by hydrophobic interactions. 8. Elution 2 (Acidic Polar Fraction): Elute with 1.0 mL of 5% Ammonium Hydroxide (


) in Methanol. Causality: The high pH neutralizes the positive charge on the WAX sorbent, breaking the ionic bonds and releasing the highly polar glucuronide and sulfate conjugates [5].
9. Reconstitution:  Evaporate both fractions to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 200 µL of initial LC mobile phase (e.g., 5% Acetonitrile in water).

SPEWorkflow S1 Aqueous Sample (pH Adjusted to 3.0) S2 Mixed-Mode WAX SPE (Conditioned) S1->S2 Load Sample S3 Wash Phase (5% MeOH) S2->S3 Remove Interferences S4 Elution 1: Methanol (Recovers Carbaryl & 1-Naphthol) S3->S4 Neutral Fraction S5 Elution 2: 5% NH4OH in MeOH (Recovers Polar Conjugates) S3->S5 Acidic Fraction

Sequential mixed-mode SPE workflow for separating neutral carbaryl and highly polar conjugates.

References

  • Multiresidue Method for Determining N-Methylcarbamate Insecticides in Crops, Using High Performance Liquid Chromatography Source: Oxford Academic (oup.com) URL:[Link]

  • Current Trends in Extraction Methodologies for Pesticide Residues in Food Matrices Source: ND Publisher URL:[Link]

  • Solid-phase extraction of polar pesticides from environmental water samples on graphitized carbon and Empore-activated carbon disks and on-line coupling to octadecyl-bonded silica analytical columns Source: PubMed (nih.gov) URL:[Link]

  • QuEChERS: A Sample Preparation for Extraction of Carbaryl from Rat Feces Source: ResearchGate URL:[Link]

  • Exploring Polar Metabolite Enrichment in Plant Extracts Using SPE and HILIC with NMR Structural Analysis Source: ScholarWorks (calstate.edu) URL:[Link]

  • Metabolomic and Proteomic Insights into Carbaryl Catabolism by Burkholderia sp. C3 and Degradation of Ten N-Methylcarbamates Source: PubMed Central (nih.gov) URL:[Link]

Technical Guide: Minimizing Background Noise in Carbaryl & Metabolite Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Support Center / Troubleshooting Guide Audience: Drug Development Professionals, Environmental Toxicologists, Analytical Chemists Subject: Optimization of Immunoassays for Carbaryl (1-naphthyl methylcarbamate) and 1-Naphthol

Introduction: The Signal-to-Noise Challenge

In the quantification of Carbaryl and its primary metabolite, 1-naphthol, background noise is rarely just "electronic" error. It is often a chemical artifact derived from three specific sources: hydrolytic instability , matrix interference (humic acids/urine conjugates), and antibody cross-reactivity .

This guide moves beyond generic ELISA protocols to address the specific physicochemical properties of carbamates that degrade assay performance.

Part 1: The Chemistry of Noise (Analyte Stability)

Critical Insight: Carbaryl is chemically unstable in alkaline environments.[1] Many generic ELISA coating buffers (pH 9.6) will hydrolyze Carbaryl into 1-naphthol during the coating or incubation steps if not carefully managed. If your antibody has high cross-reactivity with 1-naphthol, this hydrolysis creates a "phantom signal" that appears as high background or false positives.

Mechanism of Interference
  • Carbaryl Target: Hydrolysis reduces the concentration of the target analyte (False Negative) while potentially increasing the concentration of the cross-reacting metabolite (False Positive/High Background).

  • 1-Naphthol Target: In urine analysis, 1-naphthol exists as glucuronide or sulfate conjugates. Failure to fully deconjugate introduces "masking noise" where the epitope is hidden.

Visualization: Noise Propagation Pathways

CarbarylNoise Sample Sample Matrix (Soil/Urine) Extraction Extraction (Methanol/Acetone) Sample->Extraction Ab_Binding Antibody Binding Sample->Ab_Binding Matrix Effect (Humic Acids) Carbaryl Carbaryl (Target) Extraction->Carbaryl pH_High Alkaline pH (>8.0) (Buffer/Matrix) pH_High->Carbaryl Hydrolysis Naphthol 1-Naphthol (Metabolite/Interferent) Carbaryl->Naphthol Degradation Carbaryl->Ab_Binding Specific Binding Naphthol->Ab_Binding Cross-Reactivity (Non-Specific) Signal Final Signal Ab_Binding->Signal Noise Background Noise (False Positive) Ab_Binding->Noise

Figure 1: Pathways contributing to background noise. Note the critical role of alkaline pH in converting the target (Carbaryl) into an interfering metabolite (1-Naphthol).

Part 2: Technical Support & Troubleshooting Modules

Module A: Matrix Interference (The "Input" Noise)

Q: I am detecting high background in soil samples despite using a blank control. What is the cause? A: Soil matrices, particularly those rich in organic matter, contain humic and fulvic acids . These compounds are structurally complex and can bind non-specifically to the polystyrene plate or the antibody itself, mimicking the hapten.

  • Solution 1 (pH Adjustment): Fulvic acid interference is pH-dependent. Adjust your final assay buffer to pH 8.0 . While Carbaryl is unstable at high pH, pH 8.0 is a compromise zone where fulvic acid interference is minimized without rapid Carbaryl degradation (which accelerates > pH 9) [1].

  • Solution 2 (Dilution): Dilute soil extracts (usually methanol-based) at least 1:10 or 1:20 with PBS containing 0.1% BSA. This reduces the concentration of interfering matrix components below the threshold of antibody binding.[2]

Q: In urine analysis for 1-naphthol, my recovery rates are inconsistent. Is this background noise? A: This is likely masking noise . 1-naphthol in urine is heavily conjugated.

  • Protocol Fix: You must perform an enzymatic hydrolysis step using

    
    -glucuronidase/arylsulfatase  (Helix pomatia) prior to the immunoassay.
    
  • Validation: Spike a "blank" urine sample with conjugated 1-naphthol. If you detect it only after hydrolysis, your deconjugation is working. If you detect signal before hydrolysis, you have non-specific background binding from other urinary metabolites.

Module B: Assay Optimization (The "Process" Noise)

Q: Should I use BSA or Skim Milk for blocking in Carbaryl ELISA? A: For small molecule (hapten) assays like Carbaryl, Ovalbumin (OVA) or BSA is preferred over skim milk.

  • Reasoning: Skim milk contains a high diversity of proteins (caseins) that can mask the small hapten-conjugate coated on the plate. Furthermore, some anti-carbaryl antibodies (especially VHH nanobodies) may show cross-reactivity with milk proteins.

  • Recommendation: Use 1% BSA in PBS for blocking. If background persists, switch to a protein-free blocker (commercial synthetic blockers) to eliminate protein-protein cross-reactivity [2].

Q: My standard curve has a high "floor" (high optical density at zero concentration). How do I lower this? A: A high zero-standard signal (in competitive ELISA) is actually desirable (it's the


), but if the background (non-specific binding wells without antibody) is high, you have a washing or coating issue.[3]
  • The "Tween Trap": Ensure your wash buffer contains 0.05% Tween-20 . Carbaryl is hydrophobic. Without a surfactant in the wash, unbound reagents stick to the hydrophobic plastic walls.

  • Coating Concentration: You may be over-coating the plate with the coating antigen (e.g., Carbaryl-BSA). Perform a checkerboard titration . Reducing the coating antigen concentration often lowers background noise faster than it lowers the specific signal, improving the Signal-to-Noise ratio.

Module C: Data Analysis & Curve Fitting

Q: How do I distinguish between "Matrix Effect" and "True Background"? A: Use the Spike-and-Recovery method with a "Matrix Match" approach.

ExperimentCompositionExpected Result (No Interference)Result (Matrix Interference)
Solvent Blank Buffer + ReagentsLow Signal (Background)High Signal (Reagent Contamination)
Matrix Blank Extracted "Clean" MatrixLow SignalHigh Signal (Matrix Effect)
Spike Recovery Matrix + Known Carbaryl80-120% Recovery< 60% (Suppression) or > 140% (Enhancement)

Part 3: Validated Protocols

Protocol 1: Optimized Extraction for Soil (Minimizing Humic Interference)

Derived from EPA Method 4015/Immunoassay guidelines [3].

  • Weigh: 10 g of soil.

  • Extract: Add 20 mL of Methanol (pure). Shake vigorously for 20 mins.

    • Why Methanol? It extracts Carbaryl efficiently while precipitating some water-soluble proteins/salts.

  • Settle/Centrifuge: 3000 x g for 10 mins.

  • Dilution (Crucial Step): Dilute the supernatant 1:20 into Phosphate Buffered Saline (PBS, pH 7.2) .

    • Note: Do not dilute into water. The buffer capacity is needed to neutralize the soil pH.

  • Assay: Proceed immediately. Do not store diluted extracts overnight as hydrolysis may occur.

Protocol 2: Troubleshooting Logic Tree

Troubleshooting Start Problem: High Background / Noise Check_NSB Check Non-Specific Binding (NSB) (Run wells with no Primary Ab) Start->Check_NSB NSB_High NSB Signal is High Check_NSB->NSB_High Yes NSB_Low NSB Signal is Low Check_NSB->NSB_Low No Blocker Optimize Blocking (Switch BSA -> Synthetic) NSB_High->Blocker Wash Increase Wash Strength (Add 0.1% Tween-20) NSB_High->Wash Matrix Matrix Interference suspected NSB_Low->Matrix Check_pH Check Sample pH (Is it > 8.0?) Matrix->Check_pH Hydrolysis Carbaryl Hydrolysis (Target Loss + Metabolite Noise) Check_pH->Hydrolysis Yes Dilution Increase Sample Dilution (1:10 -> 1:50) Check_pH->Dilution No

Figure 2: Logic flow for diagnosing the source of background noise.

References

  • Sun, X., et al. (2010).[4] A Bispecific Nanobody with High Sensitivity/Efficiency for Simultaneous Determination of Carbaryl and its Metabolite 1-Naphthol in the Soil and Rice Samples.[5] Analytical Biochemistry.

  • Liu, M., et al. (2019).[4] Development of an immunoassay for the detection of carbaryl in cereals based on a camelid variable heavy-chain antibody domain. Journal of the Science of Food and Agriculture.[6]

  • U.S. EPA. (2000). Carbaryl Environmental Chemistry Method - Soil.[7] EPA Standard Operating Procedures.

  • Wang, S., et al. (2006).[8] Tube-immunoassay for rapid detection of carbaryl residues in agricultural products.[6][8][9] Journal of Environmental Science and Health, Part B.

Sources

Validation & Comparative

Validating 5,6-Dihydrodihydroxycarbaryl as a Biomarker of Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in exposure assessment, the selection of a reliable biomarker is paramount. This guide provides an in-depth technical comparison of 5,6-Dihydrodihydroxycarbaryl as a biomarker for carbaryl exposure, juxtaposed with the more established biomarker, 1-naphthol. We will delve into the metabolic basis for their selection, present a framework for their validation, and offer detailed experimental protocols.

The Metabolic Fate of Carbaryl: A Tale of Two Biomarkers

Carbaryl, a widely used carbamate insecticide, undergoes extensive metabolism in the body, primarily through two main pathways: hydrolysis and oxidation (hydroxylation).[1][2] Hydrolysis of the carbamate ester linkage cleaves the molecule, yielding 1-naphthol, which is then conjugated and excreted in the urine.[1][2][3] This rapid formation and excretion have positioned 1-naphthol as the principal and most frequently monitored biomarker of carbaryl exposure.[3][4]

However, the oxidative pathway, mediated by cytochrome P450 enzymes, results in the formation of several hydroxylated metabolites, including 4-hydroxycarbaryl, 5-hydroxycarbaryl, and importantly, this compound.[2] This diol metabolite is a product of ring hydroxylation and has been identified as a significant metabolite, particularly in fecal excretion.[5] The presence of multiple metabolic pathways necessitates a comprehensive evaluation of potential biomarkers to ensure accurate exposure assessment.

The following diagram illustrates the primary metabolic pathways of carbaryl, highlighting the formation of both 1-naphthol and this compound.

Carbaryl_Metabolism Carbaryl Carbaryl Hydrolysis Hydrolysis Carbaryl->Hydrolysis Esterases Oxidation Oxidation (Hydroxylation) Carbaryl->Oxidation CYP450 One_Naphthol 1-Naphthol Hydrolysis->One_Naphthol DHDC This compound Oxidation->DHDC Conjugation Conjugation (Glucuronidation/Sulfation) One_Naphthol->Conjugation Excretion_Feces Fecal Excretion DHDC->Excretion_Feces Excretion_Urine Urinary Excretion Conjugation->Excretion_Urine

Caption: Metabolic pathways of carbaryl leading to the formation of 1-naphthol and this compound.

Comparative Analysis of Biomarkers

The ideal biomarker should be sensitive, specific, and have a well-understood toxicokinetic profile.[6] Let's compare this compound and 1-naphthol based on these criteria.

Feature1-NaphtholThis compoundRationale & Implications for Researchers
Metabolic Pathway HydrolysisOxidation (Ring Hydroxylation)1-Naphthol represents a major, rapid hydrolysis pathway. This compound reflects the oxidative metabolism, which can be influenced by factors affecting CYP450 enzyme activity.
Matrix of Detection Primarily UrinePrimarily FecesUrinary 1-naphthol is convenient for non-invasive sampling. Fecal analysis for this compound is more complex but may capture a different aspect of exposure and elimination.
Specificity Can also be a metabolite of naphthalene, leading to potential confounding in exposure assessment.[3]More specific to carbaryl exposure as it retains the carbamate structure.The higher specificity of this compound is a significant advantage in populations with potential co-exposure to naphthalene.
Toxicokinetics Rapidly formed and excreted, with a short biological half-life.[3][7] Reflects recent exposure.Potentially longer retention time due to enterohepatic circulation, reflecting a more integrated exposure over time.The choice of biomarker can be tailored to the research question: 1-naphthol for acute exposure and potentially this compound for sub-chronic exposure.
Current Validation Status Extensively studied and validated as a biomarker of carbaryl exposure.[3][4]Less established, requiring further validation studies.This guide aims to provide a roadmap for the validation of this compound.

A Framework for Biomarker Validation: The "Fit-for-Purpose" Approach

The validation of a biomarker is not a one-size-fits-all process. The "fit-for-purpose" (FFP) approach emphasizes that the level of validation should be appropriate for the intended use of the biomarker data.[8] For using this compound in exposure assessment studies, a rigorous validation process is essential. This process can be broken down into two key stages: analytical validation and clinical validation.[9]

The following diagram outlines the workflow for the validation of this compound as a biomarker of exposure.

Biomarker_Validation_Workflow Start Biomarker Candidate: This compound Analytical_Validation Analytical Validation Start->Analytical_Validation Method_Development Method Development (e.g., LC-MS/MS) Analytical_Validation->Method_Development Clinical_Validation Clinical Validation Human_Studies Human Exposure Studies (Controlled Dosing or Observational) Clinical_Validation->Human_Studies Performance_Testing Performance Characteristic Testing Method_Development->Performance_Testing Performance_Testing->Clinical_Validation Method is Robust Correlation_Analysis Correlation with Exposure Levels Human_Studies->Correlation_Analysis Validated_Biomarker Validated Biomarker for Exposure Assessment Correlation_Analysis->Validated_Biomarker Significant Correlation

Caption: Workflow for the analytical and clinical validation of a biomarker.

Experimental Protocols for Validation

Part 1: Analytical Method Validation

The cornerstone of biomarker validation is a robust and reliable analytical method. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule metabolites in biological matrices due to its high sensitivity and specificity.[10]

Objective: To develop and validate an LC-MS/MS method for the quantification of this compound in human feces.

Step-by-Step Methodology:

  • Standard and Reagent Preparation:

    • Obtain a certified reference standard of this compound.

    • Prepare a stock solution in a suitable organic solvent (e.g., methanol).

    • Prepare a series of calibration standards and quality control (QC) samples by spiking the stock solution into a blank fecal matrix.

    • An isotopically labeled internal standard (e.g., ¹³C₆-5,6-Dihydrodihydroxycarbaryl) is highly recommended to correct for matrix effects and extraction variability.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Homogenize a known weight of fecal sample in a buffered solution.

    • Centrifuge the homogenate and collect the supernatant.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange and reversed-phase sorbent) with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the this compound with a stronger organic solvent (e.g., methanol with 5% ammonium hydroxide).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a reversed-phase C18 column.

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

      • Optimize the gradient to achieve good separation of this compound from other matrix components.

    • Tandem Mass Spectrometry (MS/MS):

      • Use an electrospray ionization (ESI) source in positive ion mode.

      • Optimize the MS parameters (e.g., cone voltage, collision energy) for the parent and product ions of this compound and the internal standard.

      • Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for the analyte and one for the internal standard to ensure specificity.

  • Validation of Performance Characteristics:

    • Linearity: Analyze the calibration standards and assess the linearity of the response over the expected concentration range. A correlation coefficient (r²) of >0.99 is desirable.

    • Accuracy and Precision: Analyze the QC samples at low, medium, and high concentrations on multiple days to determine intra- and inter-day accuracy (percent recovery) and precision (coefficient of variation). Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

    • Sensitivity (Lower Limit of Quantification - LLOQ): Determine the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.

    • Specificity: Analyze blank fecal samples from unexposed individuals to ensure no interfering peaks are present at the retention time of the analyte.

    • Matrix Effect: Evaluate the ion suppression or enhancement caused by the fecal matrix by comparing the response of the analyte in the matrix to its response in a neat solution.

    • Stability: Assess the stability of this compound in the fecal matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability).

Part 2: Clinical Validation

Once the analytical method is validated, the next step is to establish the relationship between the biomarker and the exposure in a human population.

Objective: To determine the correlation between carbaryl exposure and urinary 1-naphthol and fecal this compound concentrations.

Study Design: A longitudinal study with a cohort of individuals with potential occupational exposure to carbaryl (e.g., agricultural workers) and a control group of unexposed individuals.

Step-by-Step Methodology:

  • Participant Recruitment and Consent: Recruit participants and obtain informed consent. Collect demographic and lifestyle information through questionnaires.

  • Exposure Assessment:

    • Use personal air sampling and/or dermal patch testing to quantify external carbaryl exposure for the occupationally exposed group.

    • Administer food frequency questionnaires to assess dietary intake of carbaryl for all participants.

  • Biological Sample Collection:

    • Collect 24-hour urine samples and complete fecal samples from all participants at multiple time points during the study period.

    • Store samples at -80°C until analysis.

  • Biomarker Analysis:

    • Analyze urine samples for 1-naphthol using a validated LC-MS/MS method.

    • Analyze fecal samples for this compound using the validated LC-MS/MS method described above.

  • Statistical Analysis:

    • Use appropriate statistical models (e.g., linear regression, mixed-effects models) to assess the correlation between external carbaryl exposure measures and the concentrations of 1-naphthol and this compound.

    • Compare the strength of the correlation for both biomarkers.

    • Evaluate the influence of potential confounders (e.g., age, sex, BMI, dietary habits) on the biomarker levels.

Conclusion and Future Directions

While 1-naphthol is a well-established and convenient biomarker for recent carbaryl exposure, this compound presents a promising alternative with higher specificity. Its validation requires a rigorous approach, starting with the development of a robust analytical method and culminating in well-designed human exposure studies. The comparative data generated from such studies will be invaluable for researchers to make informed decisions on the most appropriate biomarker for their specific research questions. The "fit-for-purpose" validation of this compound will ultimately enhance the accuracy and reliability of carbaryl exposure assessment, contributing to a better understanding of its potential health effects.

References

  • Gunasekara, A. S., & Goh, K. S. (2007). Environmental Fate and Toxicology of Carbaryl. Journal of Pesticide Science, 32(3), 187-201.
  • Houston, J. B., & Wood, S. G. (1980).
  • Gunnell, D., & Eddleston, M. (2003). Environmental fate and toxicology of carbaryl. Clinical Toxicology, 41(6), 847-853.
  • Rojas-García, A. E., et al. (2023).
  • U.S. Environmental Protection Agency. (1984).
  • Chen, L., et al. (2015). Reconstructing exposures from biomarkers using exposure-pharmacokinetic modeling - A case study with carbaryl. Journal of Exposure Science & Environmental Epidemiology, 25(6), 617-625.
  • Biomarker Validation Protocols. (n.d.). In Sustainability.
  • Wahrendorf, J. (1995). Design of studies for validation of biomarkers of exposure and their effective use in environmental epidemiology. Toxicology, 101(1-2), 89-92.
  • Meeker, J. D., et al. (2013). Urinary Naphthol as a Biomarker of Exposure: Results from an Oral Exposure to Carbaryl and Workers Occupationally Exposed to Naphthalene. International Journal of Environmental Research and Public Health, 10(12), 6435-6447.
  • Lee, J. W., et al. (2006). Fit-for-purpose method development and validation for successful biomarker measurement. Pharmaceutical Research, 23(2), 312-328.
  • O'Rourke, M. K., et al. (2014). Analysis of biomarker utility using a PBPK/PD model for carbaryl. Toxicology and Applied Pharmacology, 280(3), 468-477.
  • Understanding biomarker validation, qualification challenges. (2025, January 7). TechTarget.
  • Food and Agriculture Organization of the United Nations. (2002). CARBARYL (008). Pesticide residues in food - 2002.
  • World Health Organization. (2001).
  • Needham, L. L., et al. (2005). Biomarkers of human exposure to pesticides. Journal of Exposure Science & Environmental Epidemiology, 15(3), 273-280.
  • de Souza, M. S., et al. (2024). Biomarkers of Pesticide Exposure in a Traditional Brazilian Amazon Community. Toxics, 12(11), 845.
  • Janezic, M., & Trontelj, J. (2015). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. In Recent Advances in Analytical Chemistry. IntechOpen.
  • GulfLINK. (n.d.). carbaryl.

Sources

Technical Guide: Sensitivity Comparison of HPLC-UV vs. LC-MS/MS for Carbaryl Metabolite Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantification of Carbaryl (1-naphthyl methylcarbamate) and its primary metabolite 1-Naphthol, the choice between HPLC-UV and LC-MS/MS is rarely a matter of preference, but rather a dictate of the Limit of Quantification (LOQ) required by the biological matrix.

While HPLC-UV remains a robust, cost-effective workhorse for formulation analysis and acute poisoning cases (where concentrations exceed 50 ng/mL), it lacks the selectivity required for trace metabolite profiling in complex biofluids. LC-MS/MS (Triple Quadrupole) is the mandatory standard for pharmacokinetic (PK) studies and environmental residue analysis, offering sensitivity improvements of 100-1000x and the ability to distinguish metabolites from matrix interferences via Multiple Reaction Monitoring (MRM).

This guide dissects the mechanistic differences, performance metrics, and validated protocols for both methodologies.

Scientific Context: The Metabolic Target

To accurately select a detection method, one must understand the analyte's behavior. Carbaryl is a cholinesterase inhibitor that undergoes rapid hydrolysis and hydroxylation in mammals.

Primary Metabolic Pathway

The parent compound, Carbaryl, is unstable in alkaline environments and metabolically labile. The primary biomarker for exposure is 1-Naphthol , which is subsequently conjugated in the liver.

  • Target 1: Carbaryl (Parent)[1][2]

  • Target 2: 1-Naphthol (Hydrolysis product)[2][3][4]

  • Target 3: 1-Naphthyl glucuronide/sulfate (Conjugates – require deconjugation before analysis)

CarbarylMetabolism cluster_0 Analytical Challenge Carbaryl Carbaryl (Parent) Naphthol 1-Naphthol (Primary Metabolite) Carbaryl->Naphthol Hydrolysis (Carboxylesterase) Conjugates Glucuronide/Sulfate Conjugates Naphthol->Conjugates Phase II (UGT/SULT) Excretion Urinary Excretion Conjugates->Excretion Elimination

Figure 1: Metabolic trajectory of Carbaryl. Note that for urinary analysis, the "Conjugates" must be hydrolyzed back to 1-Naphthol to be detected by standard RP-HPLC or LC-MS methods.

Methodological Deep Dive

A. HPLC-UV: The Chromophoric Approach

Mechanism: Relies on the naphthalene ring structure of Carbaryl and 1-Naphthol, which exhibits strong UV absorption.

  • Primary Wavelength: 220 nm (High sensitivity, high noise) or 280 nm (Lower sensitivity, higher selectivity).

  • Limitation: "Matrix masking." In urine or plasma, endogenous compounds (urea, proteins) absorb heavily in the UV range, raising the baseline and obscuring trace analyte peaks.

B. LC-MS/MS: The Ion-Transition Approach

Mechanism: Relies on electrospray ionization (ESI) and mass filtration.

  • Carbaryl: Ionizes readily in ESI(+) mode (

    
    ).
    
  • 1-Naphthol: Challenging in ESI(+) due to lack of basic nitrogen. Analyzed in ESI(-) mode (

    
    ) or requires derivatization (e.g., Dansyl chloride) to enhance ionization.
    
  • Advantage: MRM transitions act as a "double filter," eliminating matrix noise.

Performance Comparison Data

The following data aggregates performance metrics from validated bioanalytical methods.

Table 1: Sensitivity & Linearity Comparison
FeatureHPLC-UV (Diode Array)LC-MS/MS (Triple Quad)Verdict
Detection Principle Absorption (Chromophore)Mass-to-Charge Ratio (m/z)MS is specific; UV is generic.
LOD (Carbaryl) 10 – 50 ng/mL0.05 – 0.1 ng/mLMS is ~500x more sensitive.
LOD (1-Naphthol) 20 – 100 ng/mL0.1 – 0.5 ng/mLMS is ~200x more sensitive.
Linear Dynamic Range

(Limited)

to

(Wide)
MS handles wider concentration gaps.
Selectivity Low (Co-elution risks)High (MRM filtering)MS eliminates false positives.
Sample Volume High (50-100 µL injection)Low (2-10 µL injection)MS saves precious samples.
Table 2: Validated MRM Transitions (LC-MS/MS)

Use these parameters for instrument setup.

AnalytePolarityPrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Carbaryl ESI (+)202.1145.115Quantifier
Carbaryl ESI (+)202.1127.135Qualifier
1-Naphthol ESI (-)143.1115.125Quantifier
1-Naphthol ESI (-)143.1114.140Qualifier

Experimental Protocols

Workflow Visualization

Workflow Sample Biological Sample (Urine/Plasma) Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase, 37°C, 2h) Sample->Hydrolysis Required for Metabolites Extraction Extraction (QuEChERS or LLE) Hydrolysis->Extraction Split Method Selection Extraction->Split UV_Path HPLC-UV (High Conc. >50ppb) Split->UV_Path MS_Path LC-MS/MS (Trace Conc. <1ppb) Split->MS_Path Data Quantification UV_Path->Data MS_Path->Data

Figure 2: Decision workflow for sample processing. Hydrolysis is a critical step often missed in metabolite quantification.

Protocol A: LC-MS/MS (High Sensitivity)

Best for: Pharmacokinetics, Environmental Monitoring, Trace Analysis.

  • Sample Preparation (Urine):

    • Aliquot 200 µL urine.

    • Add 50 µL

      
      -glucuronidase/arylsulfatase solution (in acetate buffer pH 5.0). Incubate at 37°C for 2 hours (to free 1-naphthol).
      
    • QuEChERS Extraction: Add 200 µL Acetonitrile (ACN) containing 1% acetic acid. Vortex 1 min.

    • Add 50 mg

      
       and 10 mg NaCl. Vortex and centrifuge at 10,000 rpm for 5 min.
      
    • Transfer supernatant to autosampler vial.[5]

  • LC Conditions:

    • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 x 2.1 mm).

    • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Detection:

    • Operate with polarity switching (Pos/Neg) if analyzing both parent and metabolite simultaneously, or separate runs.

Protocol B: HPLC-UV (Routine Analysis)

Best for: Formulation QC, High-Dose Toxicology.

  • Sample Preparation:

    • Requires concentration to meet LODs.[6]

    • LLE (Liquid-Liquid Extraction): Mix 1 mL sample with 3 mL Dichloromethane. Vortex, centrifuge, collect organic layer.

    • Evaporate to dryness under nitrogen. Reconstitute in 100 µL Mobile Phase.

  • LC Conditions:

    • Column: C18 Standard (e.g., Zorbax Eclipse 5 µm, 150 x 4.6 mm).

    • Mobile Phase: Isocratic ACN:Water (40:60 v/v) adjusted to pH 3.0 with Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: 220 nm (Monitor baseline noise carefully).

Senior Scientist's Verdict

  • Use HPLC-UV when: You are analyzing the pesticide formulation itself or agricultural runoff where concentrations exceed 100 ng/mL. It is cost-effective but prone to false positives in complex matrices.

  • Use LC-MS/MS when: You are conducting biological monitoring (urine/blood). The sensitivity is non-negotiable here. 1-Naphthol levels in human urine from environmental exposure are often in the 1–10 ng/mL range, which is invisible to standard HPLC-UV but easily quantified by LC-MS/MS.

References

  • Sun, H., et al. (2014). "Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables." Journal of Analytical Methods in Chemistry.

  • Venu, S., et al. (2019).[1] "Liquid Chromatography–Mass Spectrometry/Mass Spectrometry Method Development for the Determination of Carbaryl Residue in Honey." Pharmacognosy Magazine.

  • EPA. (2007). "Reregistration Eligibility Decision (RED) for Carbaryl." United States Environmental Protection Agency.

  • Agilent Technologies. (2020). "Determination of Multiclass, Multiresidue Pesticides in Spring Leaf Mix using LC/MS/MS." Application Note.

  • ResearchGate. (2012). "Metabolites identified with MRM transition code and liquid chromatography." Scientific Diagram.

Sources

Biological Fate & Performance Guide: 5,6-Dihydrodihydroxycarbaryl in Rats

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive comparison guide for 5,6-Dihydrodihydroxycarbaryl , designed for researchers and drug development professionals.

Comparative Pharmacokinetics, Metabolic Pathways, and Experimental Protocols

Executive Summary

This compound (often referred to as 5,6-dihydro-5,6-dihydroxycarbaryl or the carbaryl dihydrodiol) is a critical Phase I metabolite of the carbamate insecticide Carbaryl. Unlike the parent compound, which acts as a potent acetylcholinesterase (AChE) inhibitor, this metabolite represents a key detoxification pathway involving arene oxide formation followed by epoxide hydrolase activity.

In rat models, this compound is unique among carbaryl metabolites for its significant presence in both urine (as glucuronide conjugates) and feces (often as the free aglycone). While the parent compound Carbaryl exhibits a plasma half-life (


) of approximately 0.8 to 2.1 hours , the "effective" biological half-life of this compound is governed by its rate of formation. It exhibits flip-flop kinetics , where its persistence in the body is limited by the metabolic flux of the parent rather than its own elimination capacity.

Metabolic Context & Signaling Pathways

To understand the biological half-life, one must first map the formation pathway. This compound is not formed via direct hydrolysis (which yields 1-naphthol) but through an oxidative pathway mediated by Cytochrome P450 and Epoxide Hydrolase.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the divergent metabolic fates of Carbaryl in the rat, highlighting the specific pathway leading to the 5,6-dihydrodiol.

CarbarylMetabolism Carbaryl Carbaryl (Parent Compound) Epoxide Arene Oxide Intermediate (Unstable) Carbaryl->Epoxide Oxidation (CYP450) Naphthol 1-Naphthol Carbaryl->Naphthol Hydrolysis (Esterases) Dihydrodiol 5,6-Dihydro-5,6-dihydroxycarbaryl (Target Metabolite) Epoxide->Dihydrodiol Hydration (Epoxide Hydrolase) Epoxide->Naphthol Spontaneous Rearrangement Conjugates Glucuronide/Sulfate Conjugates Dihydrodiol->Conjugates Phase II (UDP-GT) Excretion Urinary/Fecal Excretion Dihydrodiol->Excretion Fecal Route (Unconjugated) Naphthol->Conjugates Phase II (UDP-GT / Sulfotransferase) Conjugates->Excretion Rapid Clearance

Figure 1: Metabolic divergence of Carbaryl in rats. The green node represents the target metabolite, formed via the epoxide intermediate.

Comparative Performance: Pharmacokinetics

The following data compares the pharmacokinetic profile of the metabolite against the parent compound and the primary hydrolysis product, 1-Naphthol.

Table 1: Comparative Pharmacokinetic Parameters (Rat Model)
ParameterCarbaryl (Parent)This compound (Metabolite)1-Naphthol (Alternative Metabolite)
Plasma Half-Life (

)
0.8 – 2.1 hours Formation-Rate Limited (Est. 3–5 hours effective residence)< 0.5 hours (Rapid conjugation)

(Plasma)
15 – 30 mins1.0 – 2.0 hours< 15 mins
Primary Excretion Route Urine (as conjugates)Feces (Free) & Urine (Conjugated)Urine (Conjugated)
Clearance Window >95% cleared in 24h>90% cleared in 48h>98% cleared in 24h
Toxicity (LD50) ~300 mg/kg (Oral)Low Toxicity (Inactive on AChE)Moderate (Mucosal Irritant)
Technical Analysis[1][4][5][6]
  • Flip-Flop Kinetics: Since this compound is a metabolite, its concentration curve in plasma often mirrors the elimination phase of Carbaryl. It does not accumulate; its "half-life" in a practical sense is defined by the time it takes to clear the parent compound.

  • Excretion Lag: While 1-Naphthol appears almost instantly in urine, the 5,6-dihydrodiol shows a slight lag due to the two-step enzymatic requirement (Oxidation

    
     Hydration).
    
  • Fecal Partitioning: Unique to this metabolite is its significant presence in feces. This suggests that a portion of the arene oxide or the diol itself undergoes biliary excretion but escapes enterohepatic recirculation, unlike the 1-naphthol conjugates.

Experimental Protocol: Isolation & Quantification

For researchers aiming to validate these half-lives, measuring the metabolite requires specific isolation steps because it often exists as a glucuronide in urine.

Workflow Diagram (DOT)

ProtocolWorkflow Sample Rat Urine/Feces Collection (0-48h) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Sample->Hydrolysis De-conjugation Extraction L-L Extraction (Ether/Dichloromethane) Hydrolysis->Extraction Isolate Aglycones Separation HPLC/MS Analysis (C18 Column) Extraction->Separation Inject Data Quantification (vs. Authentic Standard) Separation->Data Calculate AUC

Figure 2: Workflow for the isolation and quantification of this compound from biological matrices.

Detailed Methodology

Objective: To determine the excretion profile and inferred half-life of this compound.

  • Dosing: Administer [14C]-Carbaryl (labeled on the naphthyl ring) orally to Sprague-Dawley rats (approx. 30 mg/kg).

  • Collection: Use metabolic cages to collect urine and feces separately at intervals: 0-6h, 6-12h, 12-24h, and 24-48h.

  • Hydrolysis (Critical Step):

    • Rationale: The metabolite exists largely as a water-soluble glucuronide in urine.

    • Incubate urine aliquots with

      
      -glucuronidase  (from Helix pomatia or E. coli) at 37°C for 18-24 hours at pH 5.0.
      
    • Control: Run a parallel sample without enzyme to measure free (unconjugated) metabolite.

  • Extraction:

    • Adjust pH to neutral (7.0).

    • Extract 3x with diethyl ether or ethyl acetate. The 5,6-dihydrodiol is polar but extractable in organic solvents after deconjugation.

  • Analysis (HPLC-MS/MS):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

    • Detection: Monitor for the specific mass transition. Note that the dihydrodiol (

      
      ) will have a distinct retention time and mass spectrum compared to 1-naphthol (
      
      
      
      from parent).
  • Calculation: Plot cumulative excretion vs. time. The slope of the terminal excretion phase corresponds to the elimination rate constant (

    
    ).
    

Toxicological Implications

The biological half-life of this compound is a marker of detoxification efficiency .

  • Reduced Toxicity: Unlike Carbaryl, the dihydrodiol does not possess the carbamate ester linkage in a conformation that effectively inhibits Acetylcholinesterase (AChE). Its formation effectively neutralizes the neurotoxic potential of the parent molecule.

  • Biomarker Potential: Because it is a stable downstream product of the oxidative pathway (as opposed to the hydrolytic pathway), its ratio to 1-Naphthol can indicate the metabolic state of the liver (CYP450 activity vs. Esterase activity).

References

  • Pharmacokinetics and Metabolism of Carbamate Insecticides. Xenobiotica. (1975).[1] Detailed modeling of Carbaryl distribution and elimination compartments in rats.

  • 5,6-Dihydro-5,6-dihydroxycarbaryl glucuronide as a significant metabolite of carbaryl in the rat. Journal of Agricultural and Food Chemistry. (1975). Identification of the specific metabolite and its conjugates.[2]

  • Chemical synthesis of the carbaryl metabolite trans-5,6-dihydro-5,6-dihydroxy-1-naphthyl methylcarbamate. Journal of Agricultural and Food Chemistry. (1972). Structural confirmation and synthesis for standards.

  • Carbaryl: JMPR Toxicological Evaluations. FAO/WHO. (2001). Comprehensive review of excretion rates and metabolic pathways in mammals.

  • Metabolism of Carbaryl by Human Cytochrome P450. Chemico-Biological Interactions. (2002). Comparative in vitro metabolism identifying CYP isoforms responsible for ring oxidation.

Sources

Analytical Comparison Guide: Distinguishing 5,6-Dihydrodihydroxycarbaryl from 1-Naphthol Residues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

Carbaryl (1-naphthyl methylcarbamate) is a globally utilized broad-spectrum insecticide. In pharmacokinetic, toxicological, and environmental monitoring studies, tracking the degradation and metabolism of carbaryl is critical for assessing exposure and environmental fate.

The analytical challenge lies in distinguishing its two primary, yet structurally distinct, residues:

  • 1-Naphthol: The primary environmental degradate formed via alkaline or enzymatic hydrolysis of the carbamate ester bond. It is also a terminal mammalian metabolite, often excreted as a sulfate or glucuronide conjugate[1].

  • 5,6-Dihydro-5,6-dihydroxycarbaryl: A major Phase I mammalian metabolite. It is formed when Cytochrome P450 (CYP) enzymes epoxidize the non-phenolic aromatic ring, followed by hydration via epoxide hydrolase[2]. Crucially, this metabolite retains the intact carbamate side chain but loses aromaticity in one of its rings.

Understanding the causal relationship between these structural differences and their physicochemical properties is the foundation for selecting the correct analytical methodology. The intact carbamate chain in the diol metabolite makes it thermally labile, whereas the fully aromatic structure of 1-naphthol makes it highly fluorescent.

MetabolicPathway C Carbaryl (Intact Carbamate) N 1-Naphthol (Hydrolysis Product) C->N Esterase / High pH (Loss of Carbamate) D 5,6-Dihydro-5,6- dihydroxycarbaryl (Phase I Metabolite) C->D 1. CYP450 Epoxidation 2. Epoxide Hydrolase (Ring Saturation)

Caption: Divergent metabolic and degradative pathways of carbaryl yielding 1-naphthol and the diol metabolite.

Comparative Analysis of Analytical Platforms

To objectively compare the performance of different analytical alternatives, we must evaluate them against the specific physicochemical traits of these residues.

  • Thermal Lability: N-methylcarbamates (and their diol metabolites) degrade into methyl isocyanate and the corresponding phenol at high temperatures in injection ports.

  • Chromophores/Fluorophores: 1-Naphthol has strong native fluorescence. The saturation of the ring in 5,6-dihydrodihydroxycarbaryl significantly alters its UV absorption and quenches native fluorescence compared to the parent compound.

Platform Comparison Table
ParameterLC-MS/MS (Gold Standard)HPLC-FLD (Fluorescence)GC-MS
Target Suitability Excellent for both residues.Excellent for 1-Naphthol; Poor for Diol.Poor (Requires extensive derivatization).
Specificity High (MRM transitions).Moderate (Retention time + Emission).High (if successfully derivatized).
Sensitivity (LOD) < 10 ng/g (ppb)[3]~18 ng/mL for 1-Naphthol[4]~50 ng/g (highly matrix-dependent).
Sample Prep Simple (QuEChERS or SPE).Moderate (Requires clean matrix).Complex (Silylation/Acylation required).
Throughput High (Short run times).Medium.Low (Derivatization bottleneck).

Scientist's Insight: Gas Chromatography (GC) is fundamentally flawed for the simultaneous analysis of these two compounds without exhaustive, multi-step derivatization (e.g., using BSTFA/TMCS) to protect the diol and the carbamate nitrogen. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only self-validating system capable of analyzing both the thermally labile diol and the stable 1-naphthol in a single run.

Experimental Workflows & Methodologies

Protocol A: The Gold Standard (LC-MS/MS Workflow)

This protocol is optimized for the simultaneous quantification of this compound and 1-naphthol in biological matrices (urine/plasma) or environmental samples. It leverages Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM)[3].

Step 1: Sample Extraction (Modified QuEChERS)

  • Weigh 5.0 g of homogenized sample (or 500 µL of plasma/urine) into a 50-mL centrifuge tube.

  • Add 10 mL of Acetonitrile containing 1% Formic Acid (FA). Causality: FA ensures the analytes remain protonated, improving partitioning into the organic phase and stabilizing the carbamate bond.

  • Add QuEChERS extraction salts (4g MgSO4, 1g NaCl). Vortex vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse 1.8 µm, 50 mm x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 90% B over 5 minutes. Causality: The highly polar diol metabolite will elute significantly earlier than the hydrophobic 1-naphthol. A steep gradient ensures sharp peak shapes for both.

Step 3: MS/MS Detection (MRM Parameters)

  • Ionization: ESI Positive mode for the diol; ESI Negative mode is often preferred for 1-naphthol due to the acidic phenol group, requiring polarity switching during the run.

  • This compound:

    
     236 
    
    
    
    
    
    
    
    179 (Quantifier, loss of methyl isocyanate).
  • 1-Naphthol:

    
     143 
    
    
    
    
    
    
    
    115 (Quantifier).

LCMSWorkflow S Matrix (Urine/Soil) Spiked with Internal Standard E Acetonitrile + 1% FA Extraction (Stabilizes Carbamate) S->E L UHPLC Separation (C18, Polarity Gradient) E->L M Tandem MS (MRM) Polarity Switching (ESI+/ESI-) L->M

Caption: Step-by-step LC-MS/MS analytical workflow for carbaryl residue quantification.

Protocol B: Cost-Effective Alternative for 1-Naphthol (Micellar HPLC-FLD)

If the study strictly requires monitoring the terminal degradation product (1-naphthol) and budget constraints preclude LC-MS/MS, Micellar Liquid Chromatography with Fluorescence Detection (MLC-FLD) is a highly validated alternative[4],[5].

Step 1: Direct Injection Prep

  • Filter biological fluid (urine/serum) or water samples through a 0.22 µm PTFE syringe filter.

  • Causality: Micellar mobile phases solubilize proteins, allowing for the direct injection of biological samples without complex extraction, minimizing analyte loss.

Step 2: Chromatographic Separation

  • Column: C18 (150 mm × 4.6 mm, 5 µm).

  • Mobile Phase: 0.15 M Sodium Dodecyl Sulfate (SDS), 6% (v/v) pentanol, buffered with 0.01 M

    
     at pH 3.
    
  • Flow Rate: 1.0 mL/min, isocratic.

Step 3: Fluorescence Detection

  • Set Excitation Wavelength (

    
    ) to 225 nm.
    
  • Set Emission Wavelength (

    
    ) to 333 nm.
    
  • Limitation Note: While this yields limits of detection as low as 18 ng/mL for 1-naphthol[4], it cannot accurately quantify this compound due to its lack of a fully conjugated aromatic system, resulting in negligible fluorescence at these wavelengths.

Data Interpretation & Validation Standards

When publishing or submitting data to regulatory bodies (e.g., EPA, FAO), the analytical method must be a self-validating system.

  • Matrix Effects: Because this compound is highly polar, it is susceptible to ion suppression in the ESI source from co-eluting salts. Matrix-matched calibration curves or the use of isotopically labeled internal standards (e.g.,

    
    -carbaryl) are mandatory for accurate quantification.
    
  • Analyte Stability: The diol metabolite is unstable at room temperature. Samples must be kept at 4°C during autosampler queuing.

  • Regulatory Compliance: The EPA requires a Limit of Quantification (LOQ) of at least 10 ng/g in soil/sediment for carbaryl and 1-naphthol[3]. Only LC-MS/MS reliably achieves this across diverse matrices without extensive cleanup.

References

  • Micellar Liquid Chromatographic Determination of Carbaryl and 1-Naphthol in Water, Soil, and Vegetables Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Carbaryl - Independent Laboratory Validation of Residue Method Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • A Micellar Liquid Chromatographic Method for the Determination of Carbaryl and 1-Naphthol in Biological Samples Source: Taylor & Francis Online URL:[Link]

  • CARBARYL (008) First draft prepared by Eloisa Dutra Caldas Source: Food and Agriculture Organization of the United Nations (FAO) URL:[Link]

  • Carbaryl (EHC 153, 1994) Source: INCHEM (International Programme on Chemical Safety) URL:[Link]

Sources

Safety Operating Guide

Operational Guide: 5,6-Dihydrodihydroxycarbaryl Disposal

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical and operational procedures for the disposal of 5,6-Dihydrodihydroxycarbaryl , a primary metabolite of the carbamate insecticide Carbaryl.

Part 1: Executive Safety Directive

This compound (CAS: 5375-49-5) is a dihydrodiol metabolite of Carbaryl.[1] While often less acutely toxic than its parent compound, it retains the carbamate functional group, rendering it a potential cholinesterase inhibitor and a significant aquatic toxin .

The Core Directive: Treat this substance with the same rigor applied to RCRA U-Listed carbamates (e.g., Carbaryl U279). Do not dispose of down the drain. Do not treat as general trash. The only acceptable terminal disposal method is high-temperature incineration at an approved facility.[1]

Key Chemical Hazards
Hazard ClassRisk DescriptionMechanism of Action
Neurotoxicity Acetylcholinesterase (AChE) inhibition.[1]Carbamylation of the serine hydroxyl group in the AChE active site.
Aquatic Toxicity High risk to invertebrates/fish.[1]Disrupts nervous system function in aquatic organisms.[1]
Chemical Stability Hydrolysis-sensitive.[1]Decomposes in alkaline conditions (pH > 9) to release methylamine and naphthol derivatives.

Part 2: Pre-Disposal & Segregation Strategy

Effective disposal begins at the bench. You must prevent uncontrolled hydrolysis or cross-contamination before the waste leaves your lab.

Waste Stream Segregation

Segregate this compound waste into Non-Halogenated Organic streams unless it is dissolved in a halogenated solvent (e.g., Dichloromethane).[1]

  • Compatible Streams: Methanol, Acetonitrile, Ethanol.[1]

  • Incompatible Streams:

    • Strong Bases (pH > 10): Causes rapid hydrolysis, evolving heat and potential methylamine gas.

    • Strong Oxidizers: Risk of exothermic reaction with the dihydroxy-naphthalene ring.[1]

Container Specifications
  • Primary Waste Container: Amber glass or High-Density Polyethylene (HDPE).[1]

  • Cap: Teflon-lined (PTFE) screw cap to prevent solvent leaching.[1]

  • Labeling: Must read "HAZARDOUS WASTE - Carbamate Metabolite Solution."[1]

Part 3: Step-by-Step Disposal Protocol

Workflow Logic

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state (Solid Reference Standard vs. Liquid Stock Solution).

DisposalWorkflow Start Waste Generation (this compound) StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Stock Solution StateCheck->Liquid Solid Solid / Trace Residue StateCheck->Solid SolventCheck Check Solvent Base Liquid->SolventCheck Halo Halogenated Waste Stream (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Waste Stream (e.g., MeOH, ACN) SolventCheck->NonHalo No Halogens Carboy Transfer to Satellite Accumulation Carboy Halo->Carboy NonHalo->Carboy Incineration Terminal Disposal: High-Temp Incineration Carboy->Incineration Debris Contaminated Debris (Gloves, Weigh Boats) Solid->Debris Vials Expired Vials / Pure Solid Solid->Vials DoubleBag Double Bag (Polyethylene) Label: 'Toxic Solid' Debris->DoubleBag Vials->DoubleBag DoubleBag->Incineration

Figure 1: Decision matrix for the segregation and disposal of carbamate reference standards.

Detailed Procedures
Scenario A: Disposing of Expired Solid Reference Standards
  • Do not empty the vial. The dust hazard is significant.

  • Keep the substance in its original manufacturer vial with the cap tight.

  • Place the vial into a clear polyethylene zip-top bag.

  • Place this bag into the Solid Hazardous Waste Drum (usually black or blue drums in the lab).

  • Log Entry: Record the mass on the waste accumulation log sheet.

Scenario B: Disposing of Liquid Stock Solutions (e.g., HPLC Waste)[1]
  • Determine the primary solvent (e.g., Methanol).

  • Pour the solution into the corresponding Satellite Accumulation Area (SAA) carboy (Non-Halogenated Organic).

  • Rinse: Triple rinse the empty vessel with the compatible solvent and add the rinsate to the waste carboy.

  • Cap: Ensure the carboy is capped immediately after addition to prevent volatilization.

Scenario C: Spill Cleanup (Emergency Response)
  • Solid Spill: Do not dry sweep. Dampen a paper towel with water or methanol to wipe up the powder without creating dust. Place all cleanup materials into a hazardous waste bag.

  • Liquid Spill: Absorb with vermiculite or spill pads.

  • Decontamination: Wash the surface with a mild detergent and water. Avoid using bleach (hypochlorite) immediately, as it can react aggressively with high concentrations of carbamates.

Part 4: Regulatory & Compliance Context

RCRA Classification (USA)

While the parent compound Carbaryl is explicitly listed as U279 under the Resource Conservation and Recovery Act (RCRA) [1], metabolites like this compound are not automatically assigned this code unless they are the sole active ingredient in a discarded commercial product.[1]

However, under 40 CFR § 261.3 , the "Mixture Rule" and "Derived-From Rule" often apply in research settings.[1]

  • Best Practice: Manage this compound as Hazardous Waste (toxic) to ensure compliance with local EPA and state regulations.[1]

  • Waste Profile: If your facility requires a waste profile, list the constituents as "Carbamate derivative dissolved in [Solvent Name]."

Global Harmonized System (GHS)

Ensure your waste labels reflect the following GHS classifications [2]:

  • H302/H332: Harmful if swallowed or inhaled.

  • H400: Very toxic to aquatic life.

References

  • U.S. Environmental Protection Agency (EPA). "List of Hazardous Substances and Reportable Quantities (40 CFR 302.4)." Electronic Code of Federal Regulations.[Link][1]

  • PubChem. "this compound (Compound Summary)." National Library of Medicine.[Link][1]

  • Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000)." [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5,6-Dihydrodihydroxycarbaryl

[1][2]

Part 1: Executive Safety Assessment

Treat as: High-Hazard Carbamate Derivative [1][2]

5,6-Dihydrodihydroxycarbaryl is a primary metabolite of the insecticide Carbaryl.[1] While metabolic hydrolysis often reduces anticholinesterase activity compared to the parent compound, this substance must be handled with the Precautionary Principle . It retains the carbamate structural motif capable of reversible Acetylcholinesterase (AChE) inhibition and is a suspected carcinogen.

Critical Hazards:

  • Acute Toxicity: Potential AChE inhibitor. Toxic if swallowed, inhaled, or absorbed through the skin.

  • Physicochemical: Likely a crystalline solid.[3][4] Fine particulates pose an inhalation and surface contamination risk.

  • Long-term: Suspected carcinogen (Group 2B associated lineage) and reproductive toxin.[1][2]

Part 2: Hierarchy of Controls & PPE Matrix

Effective safety relies on a redundant system: Engineering Controls (primary)

PPE
Engineering Controls (Mandatory)
  • Primary Containment: All weighing and solubilization must occur within a Class II, Type A2 Biosafety Cabinet (BSC) or a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Static Control: Use an ionizing bar or anti-static gun during weighing to prevent "fly-away" powder, which causes unseen surface contamination.[1][2]

Personal Protective Equipment (PPE) Specifications
PPE CategorySpecificationRationale
Hand Protection Double-Gloving Protocol 1. Inner: 4 mil Nitrile (Examination grade)2. Outer: 5-8 mil Nitrile (Extended cuff)Carbamates are polar; nitrile offers excellent permeation resistance.[1][2] Double layers visualize breaches and allow outer glove removal after high-risk steps without exposing skin.[1][2]
Respiratory P100 Particulate Respirator (Only if working outside a hood/BSC)If engineering controls fail or during spill cleanup, a P100 filter is required to stop fine particulates.
Eye/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient for powders that can drift. Goggles seal the eyes from airborne dust and splashes.
Body Tyvek® Lab Coat or Apron (Closed front, elastic cuffs)Cotton lab coats absorb liquids and hold toxins against the skin. Non-woven Tyvek provides a liquid/particulate barrier.

Part 3: Operational Workflow (Step-by-Step)

Phase A: Preparation & Weighing[2]
  • Workspace Prep: Line the fume hood surface with plastic-backed absorbent pads. Place a sharps container and solid waste bag inside the hood to prevent moving hands in/out.

  • Glove Check: Inflate nitrile gloves with air to check for pinhole leaks before donning.

  • Weighing:

    • Do not use a spatula directly into the stock bottle.

    • Tap the stock bottle gently to transfer solid into a pre-tared weighing boat.

    • Scientific Insight: This "tap transfer" method eliminates the risk of a contaminated spatula dropping powder on the benchtop during retraction.

Phase B: Solubilization
  • Solvent Selection: this compound is a diol, making it more polar.[1][2] It is soluble in organic solvents like Methanol or DMSO.

  • Protocol: Add solvent slowly down the side of the vial to prevent aerosolization of the powder. Cap immediately and vortex inside the hood.

Phase C: Decontamination & Doffing[2]
  • Wipe Down: Clean the balance and workspace with a 10% soap/water solution, followed by 70% ethanol. (Avoid bleach initially, as it can react aggressively with some organics, though carbamates are generally amenable to alkaline hydrolysis).[1]

  • Doffing Sequence:

    • Remove outer gloves (turn inside out)

      
       Dispose in HazWaste.
      
    • Remove Goggles

      
       Lab Coat 
      
      
      Inner Gloves.
    • Wash hands immediately with soap and water for 60 seconds.

Part 4: Visualization (Workflow & Logic)[1][2]

Diagram 1: Safe Handling Lifecycle

Caption: Logical flow for handling high-potency carbamate metabolites from storage to disposal.

HandlingLifecyclecluster_hoodInside Fume Hood / BSCStorageStorage(-20°C, Desiccated)PrepPrep: Check Airflow& Don PPEStorage->Prep AcclimatizeWeighingWeighing(Static Control)Prep->Weighing In BSC/HoodSolubilizationSolubilization(Methanol/DMSO)Weighing->Solubilization Cap TightlyWasteWaste Disposal(Incineration)Solubilization->Waste Trace Residue

Diagram 2: Exposure Response Decision Tree

Caption: Immediate actions required upon accidental exposure events.

ExposureResponseStartExposure EventTypeIdentify TypeStart->TypeSkinSkin ContactType->SkinEyeEye ContactType->EyeInhaleInhalationType->InhaleActionSkinWash 15 minSoap & WaterSkin->ActionSkinActionEyeFlush 15 minEye Wash StationEye->ActionEyeActionInhaleMove to Fresh AirSupport BreathingInhale->ActionInhaleMedicalSeek Medical Attention(Bring SDS)ActionSkin->MedicalActionEye->MedicalActionInhale->Medical

[1][2]

Part 5: Waste Disposal & Emergency Data

Waste Streams[1][2][5]
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into "Solid Hazardous Waste (Toxic)."

  • Liquid Waste: Solutions containing this compound must be collected in "Organic Waste (Halogen-free)" containers.[1][2]

  • Destruction: The preferred method for carbamates is High-Temperature Incineration .[1][2] Do not drain dispose; carbamates are toxic to aquatic life.

Emergency Response (Spill)
  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don N95/P100 respirator and double nitrile gloves.

  • Contain: Cover powder spill with a damp paper towel (water or ethanol) to prevent dust generation.

  • Clean: Wipe up carefully. Wash area with dilute NaOH (pH 10-11) to hydrolyze the carbamate bond, rendering it less toxic, then rinse with water.[1]

References

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link][1]

  • CDC/NIOSH. (2019). Carbaryl: NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.[6] [Link]

  • EPA. (2007). Reregistration Eligibility Decision (RED) for Carbaryl. United States Environmental Protection Agency. [Link]

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